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  • Product: 2,6-Dibromo-4-nitropyridin-3-ol
  • CAS: 2140305-51-5

Core Science & Biosynthesis

Foundational

2,6-dibromo-4-nitro-3-pyridinol synonyms and IUPAC name

The following technical guide details the chemical identity, synthesis strategies, and application potential of 2,6-dibromo-4-nitro-3-pyridinol , a specialized heterocyclic building block. High-Value Scaffold for Medicin...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis strategies, and application potential of 2,6-dibromo-4-nitro-3-pyridinol , a specialized heterocyclic building block.

High-Value Scaffold for Medicinal Chemistry & Agrochemical Synthesis [1][2]

Executive Summary

2,6-dibromo-4-nitro-3-pyridinol (CAS: 2140305-51-5 ) is a highly functionalized pyridine derivative characterized by a dense array of reactive handles: a hydroxyl group, a nitro group, and two bromine atoms.[1][2][3] This substitution pattern makes it a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors and antimicrobial agents where the pyridine core mimics the purine ring of ATP. Its synthesis and handling require precise control due to the interplay of activating (hydroxyl) and deactivating (nitro, bromo) groups.

Chemical Identity & Nomenclature

Accurate identification is critical for database searching and regulatory compliance.

ParameterDetail
IUPAC Name 2,6-dibromo-4-nitropyridin-3-ol
Common Synonyms 2,6-dibromo-4-nitro-3-hydroxy-pyridine; 3-Hydroxy-2,6-dibromo-4-nitropyridine
CAS Registry Number 2140305-51-5
Molecular Formula C₅H₂Br₂N₂O₃
Molecular Weight 297.89 g/mol
Physical Appearance Pale yellow to orange crystalline solid
Acidity (Predicted) pKa ~3.5 – 4.5 (High acidity due to electron-withdrawing Br and NO₂ groups stabilizing the phenoxide anion)
Structural Analysis

The compound features a 3-pyridinol core .[1] The hydroxyl group at position 3 directs electrophilic substitution to positions 2 and 4. However, with the nitro group occupying position 4 and bromines at 2 and 6, the ring is fully substituted.

  • Electronic Environment: The ring is highly electron-deficient (π-deficient) due to the pyridine nitrogen and the nitro group.[1][2]

  • Tautomerism: While it exists primarily as the pyridinol, it can tautomerize to a pyridinone form under basic conditions or in specific solvents, influencing its reactivity in nucleophilic substitutions.

Synthesis & Production Strategies

Given the specific substitution pattern, two primary retrosynthetic pathways are scientifically valid. The choice depends on the availability of precursors and the desired purity profile.

Pathway A: Bromination of 4-Nitro-3-pyridinol (Preferred)

This route leverages the strong ortho-directing power of the hydroxyl group to install bromine atoms at positions 2 and 6.[1][2]

  • Precursor: 4-nitro-3-pyridinol.[1]

  • Reagent: Bromine (

    
    ) or N-Bromosuccinimide (NBS).[1][2]
    
  • Solvent: Glacial acetic acid or DMF.

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group activates positions 2 and 6. The nitro group at position 4 deactivates the ring, but the activation from the OH group is sufficient to permit bromination under mild heating.

Pathway B: Nitration of 2,6-Dibromo-3-pyridinol

This route installs the nitro group last.[1]

  • Precursor: 2,6-dibromopyridin-3-ol.[1][2][3]

  • Reagent: Fuming nitric acid (

    
    ) in sulfuric acid (
    
    
    
    ).
  • Mechanism: EAS. The hydroxyl group directs the incoming nitro group to the ortho position (position 4), which is the only open site activated by the OH group.

  • Challenge: The two bromine atoms strongly deactivate the ring, potentially requiring harsher conditions (higher temperature/stronger acid) compared to Pathway A.

Visualization of Synthetic Logic

SynthesisPathways Start1 3-Pyridinol Inter1 4-Nitro-3-pyridinol Start1->Inter1 Nitration (HNO3/H2SO4) Inter2 2,6-Dibromo-3-pyridinol Start1->Inter2 Bromination (Br2) Target 2,6-Dibromo-4-nitro-3-pyridinol (CAS: 2140305-51-5) Inter1->Target Bromination (Br2/AcOH) Preferred Route Inter2->Target Nitration (HNO3)

Caption: Retrosynthetic analysis showing the two primary routes to 2,6-dibromo-4-nitro-3-pyridinol. Pathway A (blue) is generally preferred for regioselectivity.

Reactivity Profile & Applications

The compound is a versatile intermediate.[4] Its reactivity is defined by the "chemical handles" available for further derivatization.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is activated for SNAr reactions by the electron-withdrawing nitro group and the ring nitrogen.[2]

  • Leaving Groups: The bromine atoms at positions 2 and 6 are excellent leaving groups.

  • Regioselectivity: Nucleophiles (amines, thiols, alkoxides) will preferentially attack position 6 (less sterically hindered than position 2, which is flanked by the OH and N).

  • Displacement of Nitro: In some aggressive conditions, the nitro group at position 4 can also be displaced, particularly if the nucleophile is hard (e.g., methoxide).

Cross-Coupling Reactions[1][2]
  • Suzuki-Miyaura: Coupling with aryl boronic acids at the C-Br bonds allows for the construction of biaryl systems.[1][2]

  • Sonogashira: Coupling with alkynes introduces rigid linkers, common in kinase inhibitor design.

Reduction[1][2]
  • Nitro Reduction: The nitro group can be reduced to an amine (

    
    ) using 
    
    
    
    ,
    
    
    , or catalytic hydrogenation (
    
    
    ).
  • Product: 4-Amino-2,6-dibromo-3-pyridinol .[1][2] This is a critical intermediate for synthesizing fused heterocycles like oxazolopyridines.

Application Workflow Diagram

ReactivityMap Center 2,6-Dibromo-4-nitro-3-pyridinol Prod1 4-Amino-2,6-dibromo-3-pyridinol (Precursor for Oxazolopyridines) Center->Prod1 Reduction (Fe/AcOH or H2/Pd) Prod2 2-Aryl-6-bromo derivative (Via Suzuki Coupling) Center->Prod2 Pd-Catalysis (R-B(OH)2) Prod3 6-Amino-substituted derivative (Via SnAr) Center->Prod3 Nucleophilic Attack (R-NH2)

Caption: Divergent synthesis capabilities. The scaffold allows for selective reduction, metal-catalyzed coupling, or nucleophilic substitution.

Safety & Handling Protocols

As a halogenated nitro-aromatic, this compound presents specific hazards.[1][2]

  • Explosion Hazard: Polynitro and halogenated nitro compounds can be shock-sensitive or thermally unstable.[1][2] Do not heat dry material above 100°C without DSC (Differential Scanning Calorimetry) testing.

  • Health Hazards: Likely a skin and eye irritant. Potential sensitizer.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenolic hydroxyl.

Validated Handling Procedure
  • PPE: Butyl rubber gloves, safety goggles, and lab coat.

  • Solubilization: Dissolve in DMSO or DMF for biological assays. For chemical reactions, dry THF or Dichloromethane are suitable.

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or reducing agents in the waste stream.

References

  • PubChem Database. 2,6-Dibromo-4-nitropyridin-3-ol (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of 2,6-Dibromo-4-nitropyridin-3-ol and its Structural Analogs

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dibromo-4-nitropyridin-3-ol was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from SDS and toxic...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dibromo-4-nitropyridin-3-ol was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing data from SDS and toxicological reports of structurally related compounds. The information herein should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.

Introduction

2,6-Dibromo-4-nitropyridin-3-ol is a halogenated and nitrated pyridine derivative. Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their potential as versatile synthetic intermediates.[1] The presence of bromine atoms and a nitro group on the pyridine ring suggests a high degree of reactivity and potential biological activity. This guide provides a detailed overview of the probable hazards, safe handling procedures, and emergency responses associated with 2,6-Dibromo-4-nitropyridin-3-ol, based on data from its close structural analogs.

Chemical and Physical Properties

The exact physical and chemical properties of 2,6-Dibromo-4-nitropyridin-3-ol are not documented in the available literature. However, by examining its structural analogs, we can infer some of its likely characteristics.

Property2,6-Dibromo-4-nitropyridine[2]4,6-Dibromo-2-nitropyridin-3-ol[3][4]General Expectations for 2,6-Dibromo-4-nitropyridin-3-ol
Molecular Formula C5H2Br2N2O2C5H2Br2N2O3C5H2Br2N2O3
Molecular Weight 281.89 g/mol 297.89 g/mol 297.89 g/mol
Appearance SolidSolid[4]Likely a solid at room temperature.
Storage Temperature Controlled room temperature or 2-8°C[5]2-8°C, under inert atmosphere[4]Should be stored in a cool, dry, and well-ventilated area, away from light and incompatible materials.

Hazard Identification and Classification

Based on the hazard statements for structurally similar compounds, 2,6-Dibromo-4-nitropyridin-3-ol should be handled as a hazardous substance. The GHS pictograms and hazard statements for related compounds suggest a similar hazard profile.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][6]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

GHS Pictogram (Anticipated):

GHS Exclamation Mark

Signal Word (Anticipated): Warning[5]

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to safety protocols is paramount. The following experimental workflow is designed to minimize exposure and ensure a safe research environment.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_cleanup Post-Experiment Phase Prep Risk Assessment PPE_Selection Select Appropriate PPE Prep->PPE_Selection Donning Don PPE (Gloves, Lab Coat, Goggles) PPE_Selection->Donning Handling Handle Chemical in Fume Hood Donning->Handling Doffing Doff PPE in Designated Area Handling->Doffing Disposal Dispose of Contaminated PPE Properly Doffing->Disposal Waste Dispose of Chemical Waste Doffing->Waste

Caption: Workflow for selecting, using, and disposing of Personal Protective Equipment.

Detailed PPE Requirements:

  • Eye and Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: A lab coat and disposable nitrile gloves are mandatory. For prolonged or repeated contact, consider heavier-duty gloves.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[7] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.

  • Preparation:

    • Ensure a chemical fume hood is operational and has adequate airflow.

    • Have an emergency spill kit readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Dispense the solid compound within the fume hood. Avoid creating dust.[7]

    • Use spark-proof tools and avoid sources of ignition.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7]

    • The container should be kept tightly closed. Some analogs require storage under an inert atmosphere.[4][5]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, follow these procedures to mitigate the hazard.

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent Material PPE->Contain Collect Collect Spill into Sealed Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Step-by-step procedure for responding to a chemical spill.

For a small spill, use an inert absorbent material like sand or vermiculite. Avoid generating dust. For a large spill, evacuate the area and contact emergency services.

Toxicological Information

While no specific toxicological data exists for 2,6-Dibromo-4-nitropyridin-3-ol, data from related compounds suggests it may be harmful.[2][6] Nitrophenols, a related class of compounds, are known to have various toxic effects.[9] It is prudent to assume that this compound may have similar toxicological properties. Carcinogenic, mutagenic, and teratogenic effects are unknown for many of the analogs, and therefore, exposure should be minimized.[10][11]

Stability and Reactivity

  • Reactivity: The reactivity of 2,6-Dibromo-4-nitropyridin-3-ol has not been fully investigated.

  • Chemical Stability: Likely stable under recommended storage conditions.

  • Conditions to Avoid: Heat, sources of ignition, and exposure to light.[11]

  • Incompatible Materials: Strong oxidizing agents.[11]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[11]

Conclusion

2,6-Dibromo-4-nitropyridin-3-ol is a compound that requires careful handling due to its probable hazardous nature, as inferred from its structural analogs. Researchers and drug development professionals must employ stringent safety measures, including the use of appropriate personal protective equipment and handling within a chemical fume hood. Adherence to the protocols outlined in this guide will help to ensure a safe laboratory environment. A thorough, compound-specific risk assessment is essential before commencing any experimental work.

References

  • Material Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol. (2008, March 28).
  • Safety Data Sheet for 3-Bromopyridine. (2025, December 18). Fisher Scientific.
  • Material Safety Data Sheet for 4-Bromotoluene. (2011, May 20). Spectrum Chemical Mfg. Corp.
  • 2,6-Dibromo-4-nitropyridine. PubChem.
  • Safety Data Sheet for 2,6-Dibromopyridine. (2012, April 19). Fisher Scientific.
  • 4,6-Dibromo-2-nitropyridin-3-ol. PubChem.
  • 2,6-dibromo-4-nitropyridine. Sigma-Aldrich.
  • 2-bromo-3-nitropyridin-4-ol Safety D
  • Safety Data Sheet for 2,4,6-Tribromophenol. (2025, November 6). Sigma-Aldrich.
  • 4,6-Dibromo-2-nitropyridin-3-ol. Sigma-Aldrich.
  • 2,6-Dibromo-4-nitropyridine. Sigma-Aldrich.
  • 2,6-Dibromo-4-nitropyridine. ChemScene.
  • Safety Data Sheet for 4-Bromo-3-nitroanisole. (2025, December 24). Fisher Scientific.
  • 2,6-Dibromo-4-nitropyridine. Chem-Impex.
  • Safety Data Sheet for 2,6-Dibromo-4-nitrophenol. (2025, June 5). Tokyo Chemical Industry.
  • Safety Data Sheet for 2-Bromo-2-nitro-1,3-propanediol. (2018, November 13). Spectrum Chemical Mfg. Corp.
  • Safety Data Sheet for 2-Bromo-4-nitroanisole. (2025, December 24). Fisher Scientific.
  • 2,6-Dibromo-3-nitropyridine. BLD Pharm.
  • 2,6-Dibromo-3-nitropyridin-4-amine. BLDpharm.
  • 2-bromo-4-nitropyridin-3-ol. Guidechem.
  • 2,6-Dibromopyridine, 98%. Thermo Scientific Chemicals.
  • Toxicological Profile for Nitrophenols. (2022, July 28).
  • Amended Safety Assessment of 2-Bromo-2-Nitropropane-1,3-Diol as Used in Cosmetics. (2025, May 16). Cosmetic Ingredient Review.

Sources

Foundational

Thermal Stability and Melting Point Dynamics of 2,6-Dibromo-4-nitropyridin-3-ol: A Technical Whitepaper

Abstract For researchers and drug development professionals, understanding the thermal behavior of highly functionalized pyridine derivatives is critical for safe scale-up, formulation stability, and synthetic optimizati...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals, understanding the thermal behavior of highly functionalized pyridine derivatives is critical for safe scale-up, formulation stability, and synthetic optimization. 2,6-Dibromo-4-nitropyridin-3-ol (CAS: 2140305-51-5) presents a unique thermodynamic profile governed by competing intermolecular forces. This whitepaper provides an in-depth analysis of how the interplay between intramolecular hydrogen bonding, halogen bonding, and steric strain dictates its melting point and thermal decomposition pathways, supported by self-validating analytical protocols.

Structural Determinants of Physical Properties

The physical properties of 2,6-Dibromo-4-nitropyridin-3-ol are not merely the sum of its functional groups; they are the result of complex spatial and electronic interactions. To understand its thermal behavior, we must analyze the causality behind its crystal lattice energy.

The Paradox of Intramolecular Hydrogen Bonding

Typically, the addition of a hydroxyl (-OH) group to a pyridine ring drastically increases the melting point due to the formation of extensive intermolecular hydrogen-bonded networks. However, in 2,6-Dibromo-4-nitropyridin-3-ol, the 3-OH group and the 4-NO₂ group are situated ortho to one another. This proximity heavily favors the formation of a stable, six-membered intramolecular hydrogen bond (O-H···O-N=O). Because the hydroxyl proton is internally sequestered, it cannot participate effectively in intermolecular bonding. Consequently, the crystal lattice energy is lower than expected, resulting in a depressed melting point compared to meta- or para-substituted isomers.

Halogen Bonding as a Compensatory Force

While intermolecular hydrogen bonding is restricted, the heavy bromine atoms at the C2 and C6 positions introduce a secondary stabilizing force. The highly polarizable bromine atoms exhibit a region of positive electrostatic potential (the σ-hole), which engages in directional halogen bonding (C-Br···O or C-Br···N) with adjacent molecules. As demonstrated in studies of related halogenated pyridinium systems, the strength of these halogen bonds directly correlates with an increase in crystal lattice stability and melting temperature [1][1].

Electronic Effects and Steric Strain

The nitro group is a strong electron-withdrawing group (EWG), which increases the acidity of the 3-OH proton, further strengthening the intramolecular hydrogen bond. However, the sheer steric bulk of the adjacent hydroxyl and bromine groups forces the nitro group out of perfect coplanarity with the pyridine ring. This torsional strain disrupts resonance stabilization, weakening the C-NO₂ bond and predisposing the molecule to thermal degradation at elevated temperatures.

Comparative Melting Point Characteristics

To contextualize the thermal behavior of 2,6-Dibromo-4-nitropyridin-3-ol, we can compare its extrapolated properties against structural analogs. The data below illustrates how functional group interplay shifts the thermodynamic baseline.

CompoundSubstitution PatternDominant Intermolecular ForcesExpected Melting PointThermal Decomposition Onset
2,6-Dibromo-4-nitropyridine4-NO₂, 2,6-diBrHalogen Bonding~80–100 °C>170 °C
2,6-Dibromo-4-nitropyridin-3-ol 3-OH, 4-NO₂, 2,6-diBr Intramolecular H-Bond, Halogen Bond ~110–130 °C ~160–180 °C
3-Amino-4-nitropyridine3-NH₂, 4-NO₂Intermolecular H-Bonding~140–150 °C>190 °C

Table 1: Comparative thermal properties highlighting the thermodynamic impact of functional group interplay.

Thermal Degradation Mechanisms

Nitroaromatics are notoriously energetic and prone to exothermic decomposition. The thermal degradation of 2,6-Dibromo-4-nitropyridin-3-ol is primarily initiated at the C-NO₂ bond, which possesses the lowest bond dissociation energy in the molecule.

Research into the thermolysis of halogenated nitro compounds reveals that decomposition typically proceeds via two competing pathways: homolytic cleavage of the C-NO₂ bond to yield a nitrogen dioxide radical (NO₂•), or a nitro-nitrite rearrangement followed by the release of nitric oxide (NO•) [2][2]. In solid-state vs. liquid-state thermolysis, melting often immediately precedes decomposition, creating a complex kinetic environment where the liquid phase accelerates autocatalytic degradation [3][3]. Furthermore, these pyridine analogs are highly susceptible to secondary oxidative degradation if exposed to atmospheric oxygen during heating [4][4].

G A 2,6-Dibromo-4-nitropyridin-3-ol (Intact) B Homolytic Cleavage (C-NO2 Bond) A->B > 160°C C Nitro-Nitrite Rearrangement A->C Thermal Stress D Radical Intermediates + NO2• B->D E Nitrite Ester Intermediate C->E F NO• Release + Pyridine Degradants D->F Secondary Reactions E->F

Figure 1: Proposed thermal decomposition pathways of 4-nitropyridin-3-ol derivatives.

Experimental Workflows for Thermal Profiling

To ensure scientific integrity, thermal characterization must utilize self-validating protocols. The methodologies below incorporate internal controls to eliminate artifacts such as residual solvents or buoyancy effects.

Protocol 1: Intrinsic Melting Point via DSC

Differential Scanning Calorimetry (DSC) is utilized to determine the thermodynamic melting point and enthalpy of fusion (ΔHf). To self-validate the data and eliminate thermal history (e.g., polymorphism or trapped synthesis solvents), a heat-cool-heat cycle must be employed.

  • Calibration: Calibrate the DSC instrument using an Indium standard (Tm = 156.6 °C) to ensure precision within the target temperature range.

  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the compound into an aluminum pan. Crimp the pan with a pinhole lid to allow gas expansion without pressure buildup.

  • Purge: Purge the furnace with high-purity dry nitrogen (50 mL/min) to prevent premature oxidative degradation.

  • First Heating (Erasure): Heat from 25 °C to 100 °C at 10 °C/min to drive off volatiles, then cool back to 25 °C at 5 °C/min to establish a uniform crystal lattice.

  • Second Heating (Measurement): Heat from 25 °C to 160 °C at a controlled rate of 5 °C/min. Record the extrapolated onset temperature of the endothermic peak as the true melting point.

Protocol 2: Decomposition Profiling via TGA-MS

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) provides a definitive map of the degradation sequence. Self-validation is achieved via blank crucible baseline subtraction and the use of an inert carrier gas to isolate pure thermal homolysis from oxidation.

  • Crucible Selection: Place 5.0 mg of the sample into an alumina (Al₂O₃) crucible, which remains inert against highly reactive brominated degradation products.

  • Atmosphere Control: Run the analysis under a strict Argon atmosphere (40 mL/min) to prevent secondary oxidation of the organic framework.

  • Heating Program: Apply a dynamic heating rate of 10 °C/min from 50 °C up to 400 °C.

  • Evolved Gas Analysis (EGA): Transfer the effluent via a heated capillary (maintained at 200 °C to prevent condensation) to a quadrupole mass spectrometer.

  • Ion Monitoring: Monitor specific mass-to-charge (m/z) ratios to map bond cleavage: m/z 46 (NO₂⁺) for homolytic nitro cleavage, m/z 30 (NO⁺) for nitrite rearrangement, and m/z 79/81 (Br⁺) for subsequent dehalogenation.

Workflow S1 Sample Preparation (Desiccation & Weighing) S2 Differential Scanning Calorimetry (DSC) Heat-Cool-Heat Cycle under N2 S1->S2 S3 Thermogravimetric Analysis (TGA) Measure Mass Loss under Argon S1->S3 S5 Data Synthesis (Endothermic vs. Exothermic Profiling) S2->S5 S4 Mass Spectrometry (MS) EGA: Monitor m/z 30, 46, 79/81 S3->S4 Evolved Gases S4->S5

Figure 2: Integrated DSC and TGA-MS workflow for thermal stability characterization.

Conclusion

The thermal stability and melting point of 2,6-Dibromo-4-nitropyridin-3-ol are governed by a delicate thermodynamic tug-of-war. Intramolecular hydrogen bonding depresses the melting point by limiting intermolecular network formation, while halogen bonding from the bulky bromine atoms provides compensatory lattice stabilization. Ultimately, steric strain on the C-NO₂ bond dictates the compound's thermal ceiling, necessitating precise, self-validating analytical workflows like DSC and TGA-MS to safely profile its behavior in research and development settings.

References

  • Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. RSC Publishing. 3

  • A Comparison of the Thermal Decomposition of Nitramines and Difluoramines. American Chemical Society (ACS). 2

  • Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. MDPI. 1

  • 3-Amino-4-nitropyridine Degradation Pathways. BenchChem Technical Support Center. 4

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,6-Dibromo-4-nitropyridin-3-ol: A Detailed Application Note and Protocol for Researchers

Introduction: Strategic Synthesis of a Versatile Heterocyclic Building Block In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Synthesis of a Versatile Heterocyclic Building Block

In the landscape of pharmaceutical and materials science research, the strategic synthesis of highly functionalized heterocyclic compounds is of paramount importance. Among these, pyridin-3-ol derivatives serve as crucial scaffolds due to their prevalence in biologically active molecules and functional materials. This application note provides a comprehensive guide to the synthesis of 2,6-Dibromo-4-nitropyridin-3-ol, a key intermediate whose polysubstituted nature offers a versatile platform for further chemical elaboration.

The synthetic route detailed herein commences with the readily available and cost-effective precursor, 3-hydroxypyridine. Through a sequential two-step process involving regioselective bromination followed by a directed nitration, this protocol offers a reliable and scalable method for obtaining the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the chemical principles that underpin the synthetic strategy. The causality behind experimental choices is elucidated to empower the user with a thorough understanding of the reaction mechanisms and to facilitate troubleshooting and optimization.

Synthetic Strategy Overview: A Two-Step Approach to a Highly Functionalized Pyridine

The synthesis of 2,6-Dibromo-4-nitropyridin-3-ol from 3-hydroxypyridine is achieved through a logical and efficient two-step sequence. The initial step focuses on the selective introduction of two bromine atoms at the C2 and C6 positions of the pyridine ring. The subsequent step involves the regioselective nitration at the C4 position, directed by the existing substituents.

Synthesis_Workflow Start 3-Hydroxypyridine Intermediate 2,6-Dibromo-3-hydroxypyridine Start->Intermediate Step 1: Dibromination Product 2,6-Dibromo-4-nitropyridin-3-ol Intermediate->Product Step 2: Nitration

Caption: Overall synthetic workflow from 3-hydroxypyridine to the target compound.

Part 1: Synthesis of 2,6-Dibromo-3-hydroxypyridine

Underlying Principles and Rationale

The initial step in the synthesis is the selective dibromination of 3-hydroxypyridine at the 2 and 6 positions. The hydroxyl group at the C3 position is an activating group and an ortho, para-director for electrophilic aromatic substitution. This directing effect is a consequence of the lone pair of electrons on the oxygen atom, which can be delocalized into the pyridine ring, thereby increasing the electron density at the ortho (C2 and C4) and para (C6) positions and stabilizing the corresponding cationic intermediates (arenium ions) formed during electrophilic attack.[1][2]

The choice of pyridine as the solvent is critical for achieving the desired 2,6-dibromo substitution. In aqueous solutions, the bromination of 3-hydroxypyridine can lead to the formation of 2,4,6-tribromo-3-hydroxypyridine.[3] Pyridine, as a basic solvent, is thought to modulate the reactivity of bromine and the substrate, favoring the desired disubstitution pattern. The use of a bimolecular quantity of bromine ensures the introduction of two bromine atoms onto the activated pyridine ring.

Experimental Protocol

Materials:

  • 3-Hydroxypyridine

  • Pyridine (anhydrous)

  • Bromine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3-hydroxypyridine (1.0 eq) in anhydrous pyridine (5-10 volumes).

  • Bromine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add bromine (2.0 eq) dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition of bromine, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up:

    • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice and water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2,6-dibromo-3-hydroxypyridine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a crystalline solid.

Reagent/MaterialMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
3-Hydroxypyridine95.100.11.09.51 g
Pyridine79.10--100 mL
Bromine159.810.22.010.2 mL (d=3.12)

Table 1: Representative quantities of reagents for the synthesis of 2,6-dibromo-3-hydroxypyridine.

Part 2: Synthesis of 2,6-Dibromo-4-nitropyridin-3-ol

Underlying Principles and Rationale

The second step involves the regioselective nitration of 2,6-dibromo-3-hydroxypyridine. The directing effects of the substituents on the pyridine ring are crucial for the outcome of this electrophilic aromatic substitution.

  • -OH group (at C3): This is a strongly activating ortho, para-director.[1][2]

  • -Br atoms (at C2 and C6): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance.[2]

In a polysubstituted ring, the directing effects of the substituents are combined. The strongly activating hydroxyl group will dominate the directing effect over the deactivating bromine atoms. The positions ortho to the hydroxyl group are C2 and C4, and the para position is C6. Since the C2 and C6 positions are already occupied by bromine atoms, the electrophilic attack by the nitronium ion (NO₂⁺) is directed to the C4 position.

The use of a mixed acid system, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is a standard method for the nitration of aromatic and heteroaromatic compounds.[4] Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.[4] Given that the pyridine ring is generally less reactive towards electrophilic substitution than benzene, and the presence of two deactivating bromine atoms, the use of a strong nitrating system is necessary to achieve the desired transformation.

Experimental Protocol

Materials:

  • 2,6-Dibromo-3-hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed ice

  • Distilled water

  • Sodium bicarbonate (solid)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (5-10 volumes relative to the substrate).

  • Substrate Addition: Cool the sulfuric acid to 0 °C in an ice bath. Slowly and portion-wise, add 2,6-dibromo-3-hydroxypyridine (1.0 eq) to the stirred sulfuric acid. Ensure the temperature is maintained below 10 °C during the addition.

  • Nitrating Agent Addition: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid in a separate cooled flask. Add this nitrating mixture dropwise to the reaction flask containing the substrate solution, maintaining the temperature between 0 and 5 °C.

  • Reaction: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • A precipitate of the crude product should form.

    • Neutralize the acidic solution by the slow and careful addition of solid sodium bicarbonate until the effervescence ceases.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold distilled water until the washings are neutral.

    • Dry the product under vacuum to yield crude 2,6-Dibromo-4-nitropyridin-3-ol.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Reagent/MaterialMolecular Weight ( g/mol )MolesEquivalentsVolume/Mass
2,6-Dibromo-3-hydroxypyridine252.900.051.012.65 g
Concentrated H₂SO₄ (98%)98.08--~75 mL
Concentrated HNO₃ (70%)63.010.0551.1~4.9 mL

Table 2: Representative quantities of reagents for the synthesis of 2,6-Dibromo-4-nitropyridin-3-ol.

Visualization of the Synthetic Pathway

Detailed_Synthesis cluster_step1 Step 1: Dibromination of 3-Hydroxypyridine cluster_step2 Step 2: Nitration of 2,6-Dibromo-3-hydroxypyridine node_3hp 3-Hydroxypyridine node_br2 + 2 Br₂ node_pyridine Pyridine (solvent) node_26dbhp 2,6-Dibromo-3-hydroxypyridine node_26dbhp_2 2,6-Dibromo-3-hydroxypyridine node_26dbhp->node_26dbhp_2 Intermediate node_hno3 + HNO₃ node_h2so4 H₂SO₄ (catalyst) node_product 2,6-Dibromo-4-nitropyridin-3-ol

Caption: Detailed two-step synthesis with key reagents and structures.

Conclusion and Future Perspectives

The synthetic protocol detailed in this application note provides a robust and well-rationalized method for the preparation of 2,6-Dibromo-4-nitropyridin-3-ol from 3-hydroxypyridine. By understanding the underlying principles of electrophilic aromatic substitution on the pyridine ring, researchers can confidently execute this synthesis and potentially adapt the methodology for the preparation of analogous functionalized heterocyclic compounds. The target molecule, with its array of functional groups—a hydroxyl group, two bromine atoms, and a nitro group—is a valuable intermediate for further synthetic transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and reduction of the nitro group, opening avenues for the discovery of novel therapeutic agents and advanced materials.

References

  • E-Learning Portal. Electrophilic substitution at Carbon atoms of the pyridine ring. Available at: [Link]

  • den Hertog, H. J., & Combe, W. P. (1951). Bromo-derivatives of 3-hydroxypyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-588. Available at: [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Chemistry LibreTexts. Activating and Deactivating Groups. Available at: [Link]

  • Pappula, V., & Adimurthy, S. (2016). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Advances, 6(92), 90184-90187. Available at: [Link]

  • Chemistry Steps. Activating and Deactivating Groups. Available at: [Link]

  • Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • YouTube. Activating and Deactivating Groups in Aromatic Substitution. Available at: [Link]

  • Google Patents. Method for synthesizing 2,6-dibromo pyridine.
  • ResearchGate. Green Process Development for the Preparation of 2, 6-Dibromo-4-nitroaniline from 4-Nitroaniline Using Bromide-Bromate Salts in Aqueous Acidic Medium. Available at: [Link]

  • Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Journal of the Chemical Society B: Physical Organic. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Available at: [Link]

Sources

Application

Application Note: Chemoselective Reduction of 2,6-Dibromo-4-nitropyridin-3-ol

Introduction & Mechanistic Rationale The synthesis of highly functionalized pyridine derivatives often requires the precise manipulation of specific functional groups without disturbing others. The conversion of 2,6-dibr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized pyridine derivatives often requires the precise manipulation of specific functional groups without disturbing others. The conversion of 2,6-dibromo-4-nitropyridin-3-ol to 4-amino-2,6-dibromopyridin-3-ol is a critical transformation in the development of pharmaceutical intermediates and agrochemicals.

The Challenge of Hydrodehalogenation

The pyridine ring is inherently electron-deficient. This property is severely exacerbated by the strongly electron-withdrawing nitro group at the 4-position. This electronic landscape significantly weakens the C-Br bonds at positions 2 and 6. Consequently, standard catalytic hydrogenation—such as using Palladium on Carbon (Pd/C) with H₂ gas—fails for this substrate. The Pd(0) catalyst rapidly undergoes oxidative addition into the labile C-Br bonds, leading to catastrophic hydrodehalogenation (loss of the bromine atoms) alongside nitro reduction[1].

The Solution: Single-Electron Transfer (SET)

To achieve true chemoselectivity, the reaction must bypass the transition-metal insertion mechanism. Single-electron transfer (SET) reducing agents, such as Iron (Fe) powder in the presence of Ammonium Chloride (NH₄Cl) or Tin(II) chloride (SnCl₂), are the gold standards for this transformation[1],[2]. These reagents selectively donate electrons to the highly polarized N-O bonds of the nitro group, sequentially reducing it to a nitroso intermediate, then a hydroxylamine, and finally the desired primary amine, leaving the C-Br bonds completely intact.

Mechanism Start 2,6-Dibromo-4-nitropyridin-3-ol (Electron-Deficient Core) PdC Pd/C, H2 (Catalytic Hydrogenation) Start->PdC Non-selective Fe Fe/NH4Cl or SnCl2 (Single-Electron Transfer) Start->Fe Chemoselective Dehalogenation Undesired Pathway: Hydrodehalogenation (Loss of C-Br bonds) PdC->Dehalogenation Pd insertion into C-Br Target Desired Pathway: Chemoselective Reduction (4-Amino-2,6-dibromopyridin-3-ol) Fe->Target Targets N-O bonds

Mechanistic divergence: SET reduction vs. catalytic hydrogenation in bromopyridines.

Comparative Data Presentation

The selection between the Modified Béchamp (Fe/NH₄Cl) method and the Stannous Chloride (SnCl₂) method depends on the scale of the reaction and the available purification infrastructure. Both methods guarantee >95% retention of the bromine atoms.

ParameterProtocol A: Fe/NH₄Cl (Modified Béchamp)Protocol B: SnCl₂·2H₂O Reduction
Chemoselectivity Excellent (>95% C-Br retention)Excellent (>95% C-Br retention)
Reaction Time 2 – 4 hours4 – 12 hours
Scalability High (Suitable for multi-kilogram scale)Moderate (Tin salts complicate large-scale workup)
Environmental Impact Low (Iron oxides are relatively benign)High (Generates heavy metal tin waste)
Cost Very LowModerate
Primary Challenge Filtration of fine iron oxide sludgeBreaking stubborn tin emulsions during extraction

Protocol A: Modified Béchamp Reduction (Fe/NH₄Cl)

This protocol utilizes a milder variation of the classic Béchamp reduction. By replacing strong acids (like HCl) with Ammonium Chloride (NH₄Cl) in an aqueous ethanol mixture, the reaction maintains a near-neutral pH, which protects the sensitive hydroxyl group on the pyridine ring while efficiently reducing the nitro group[3].

Reagents and Materials
  • Substrate: 2,6-Dibromo-4-nitropyridin-3-ol (1.0 equiv)

  • Reducing Agent: Iron powder, 325 mesh, electrolytic grade (4.0 - 5.0 equiv)

  • Additive: Ammonium chloride (NH₄Cl) (4.0 - 5.0 equiv)

  • Solvent: Ethanol / Deionized Water (4:1 v/v)

  • Filtration Aid: Celite 545

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dibromo-4-nitropyridin-3-ol (1.0 equiv) in the Ethanol/Water (4:1) mixture. Ensure the concentration is approximately 0.2 M.

  • Reagent Addition: Add NH₄Cl (4.0 equiv) to the solution and stir until dissolved. Carefully add the Iron powder (4.0 equiv) in portions to avoid clumping.

  • Thermal Activation: Heat the reaction mixture to 75–80 °C (reflux). The mixture will turn into a dark brown/black suspension as iron oxides are generated.

  • Monitoring: Stir vigorously at reflux for 2 to 4 hours. Monitor the reaction progress via TLC (e.g., Hexanes/EtOAc 1:1) or LC-MS until the starting material is completely consumed.

  • Filtration (Critical Step): Cool the reaction mixture slightly to ~50 °C. Filter the warm suspension through a tightly packed pad of Celite to remove the iron oxide sludge[3]. Caution: Do not let the iron sludge dry out completely on the filter, as finely divided iron can be pyrophoric.

  • Washing: Wash the Celite pad thoroughly with hot ethanol or ethyl acetate to ensure full recovery of the product trapped in the sludge.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Dilute the remaining aqueous layer with Ethyl Acetate and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4-amino-2,6-dibromopyridin-3-ol.

Workflow Step1 1. Dissolution 2,6-Dibromo-4-nitropyridin-3-ol in EtOH/H2O (4:1) Step2 2. Reagent Addition Fe powder (4.0 eq) NH4Cl (4.0 eq) Step1->Step2 Step3 3. Thermal Activation Reflux (70-80 °C) for 2-4h Monitor via TLC Step2->Step3 Step4 4. Filtration Filter hot through Celite Removes Fe oxides Step3->Step4 Step5 5. Isolation Liquid-Liquid Extraction Yield: >90% Step4->Step5

Workflow for the Fe/NH4Cl mediated reduction of 2,6-dibromo-4-nitropyridin-3-ol.

Protocol B: Stannous Chloride Reduction (SnCl₂)

For smaller laboratory-scale syntheses where handling iron sludge is undesirable, Stannous Chloride dihydrate (SnCl₂·2H₂O) provides an exceptionally clean and chemoselective alternative. It operates efficiently in non-acidic, non-aqueous media (like pure Ethyl Acetate or Ethanol), which is highly beneficial for substrates prone to hydrolysis[2].

Reagents and Materials
  • Substrate: 2,6-Dibromo-4-nitropyridin-3-ol (1.0 equiv)

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Absolute Ethanol

  • Quenching Agent: Saturated aqueous NaHCO₃ or 1N NaOH

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (1.0 equiv) in EtOAc (approx. 0.15 M concentration) in a round-bottom flask.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 equiv) in one portion. The reaction can be run at room temperature, though gentle heating (40–50 °C) can accelerate the process.

  • Monitoring: Stir the mixture for 4 to 12 hours. The solution may become cloudy as tin(IV) byproducts form. Monitor via TLC.

  • Quenching & Emulsion Breaking: Once complete, cool the mixture to room temperature. Carefully pour the reaction into a beaker containing saturated aqueous NaHCO₃ or 1N NaOH (pH ~ 8-9). Causality Note: Basification is required to convert soluble tin salts into insoluble tin hydroxides (Sn(OH)₂ / Sn(OH)₄), preventing them from contaminating the organic phase.

  • Filtration: The basification will generate a thick, milky white emulsion. Filter this entire biphasic mixture through a pad of Celite to break the emulsion and remove the precipitated tin salts.

  • Isolation: Transfer the filtrate to a separatory funnel. Separate the organic (EtOAc) layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the pure aminopyridine.

References

1.[1] BenchChem Technical Support Team. Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes - Benchchem. Benchchem. Available at: 2.[3] ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. ChemSpider. Available at: 3.[2] Bellamy, F. D.; Ou, K. Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 1984, 25, 839-842. (Referenced via ResearchGate). Available at:

Sources

Method

Application Note: 2,6-Dibromo-4-nitropyridin-3-ol as a Highly Modular Scaffold for Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale The development of small-molecule kinase inhibitors relies heavily on the selection of core scaffolds that can reliably anchor to the highly conserved ATP-binding pocket while pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors relies heavily on the selection of core scaffolds that can reliably anchor to the highly conserved ATP-binding pocket while projecting functional groups into adjacent specificity pockets. The 3-hydroxypyridine motif has emerged as a privileged scaffold in oncology and immunology, serving as the structural foundation for blockbuster drugs like the ALK/ROS1/c-MET inhibitor Crizotinib [1].

  • The 3-Hydroxyl Group: Acts as a nucleophilic handle for stereospecific etherification. In ALK/ROS1 inhibitors, this ether linkage directs a chiral aryl group into the hydrophobic solvent channel [1].

  • The 4-Nitro Group: Serves as a masked amine. Upon chemoselective reduction, the resulting 4-aminopyridine motif forms critical bidentate hydrogen bonds with the kinase hinge region (typically via the backbone carbonyl and NH of hinge residues) [2].

  • The 2,6-Dibromo Substituents: Provide two distinct vectors for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The steric and electronic differentiation between the C2 and C6 positions allows for sequential, regioselective functionalization [3].

Pathway Ligand Growth Factors (e.g., HGF) RTK Receptor Tyrosine Kinases (ALK / c-MET / ROS1) Ligand->RTK Activates PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylates MAPK RAS / MAPK Pathway RTK->MAPK Phosphorylates Inhibitor 3-Hydroxypyridine Derived Inhibitor Inhibitor->RTK ATP-Competitive Inhibition Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Mechanism of action for ALK/c-MET kinase inhibition via 3-hydroxypyridine derivatives.

Strategic Workflow for Scaffold Derivatization

To maximize the utility of 2,6-Dibromo-4-nitropyridin-3-ol, the synthetic sequence must be carefully orchestrated to prevent unwanted side reactions (e.g., premature dehalogenation or esterification). The optimal workflow follows a three-step sequence: O-Alkylation


 C6-Cross Coupling 

Nitro Reduction / C2-Functionalization
.

Workflow Scaffold 2,6-Dibromo-4- nitropyridin-3-ol Step1 Step 1: O-Alkylation (Mitsunobu / SN2) Scaffold->Step1 Regioselective Step2 Step 2: Suzuki Coupling (C6-Position) Step1->Step2 Pd-Catalyzed Step3 Step 3: Nitro Reduction (Fe/NH4Cl) Step2->Step3 Chemoselective Library Kinase Inhibitor Library Step3->Library SAR Generation

Modular synthetic workflow for generating kinase inhibitor libraries from the scaffold.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure high fidelity during library generation. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Protocol 1: Stereospecific O-Alkylation via Mitsunobu Reaction

Objective: Attach a chiral side chain (e.g., (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol) to the C3-hydroxyl group. Causality & Rationale: The Mitsunobu reaction proceeds with complete inversion of stereochemistry. This is critical because the spatial orientation of the methyl group on the chiral center dictates the binding affinity in the kinase hydrophobic pocket. We utilize DIAD over DEAD due to its superior safety profile and easier byproduct removal [2].

Step-by-Step Procedure:

  • Preparation: In an oven-dried flask under N

    
    , dissolve 2,6-Dibromo-4-nitropyridin-3-ol (1.0 eq) and triphenylphosphine (PPh
    
    
    
    , 1.5 eq) in anhydrous THF (0.2 M).
  • Alcohol Addition: Add the chiral alcohol (1.2 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Validation: The solution should transition from clear to a pale yellow/orange.

  • Propagation: Remove the ice bath and stir at room temperature for 6–8 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass of the product should be

    
    .
    
  • Workup: Concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the etherified intermediate.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C6

Objective: Introduce an aryl/heteroaryl group at the C6 position while leaving the C2 bromine intact for future derivatization. Causality & Rationale: The C6 position is significantly less sterically hindered than the C2 position (which is flanked by the bulky O-alkyl group and the ring nitrogen). By utilizing a bulky palladium catalyst like Pd(dppf)Cl


 and carefully controlling the temperature, we achieve >10:1 regioselectivity for the C6 position.

Step-by-Step Procedure:

  • Preparation: Charge a microwave vial with the O-alkylated intermediate (1.0 eq), the desired boronic acid/ester (1.1 eq), and Pd(dppf)Cl

    
     (0.05 eq).
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na

    
    CO
    
    
    
    (ratio 4:1, 0.15 M final concentration).
  • Reaction: Seal the vial and heat at 85 °C for 4 hours. Caution: Do not exceed 90 °C, as higher temperatures promote double coupling.

  • IPC: Check TLC (UV active). The starting material spot should disappear, replaced by a lower Rf spot.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    , and purify via column chromatography.
Protocol 3: Chemoselective Nitro Reduction

Objective: Reduce the C4-nitro group to a primary amine to enable hinge-binding. Causality & Rationale: Standard catalytic hydrogenation (Pd/C, H


) will cause rapid hydrodehalogenation of the remaining C2-bromine. To prevent this, we use Iron (Fe) powder and Ammonium Chloride (NH

Cl), which selectively reduces the nitro group via single-electron transfer without cleaving the stable C-Br bond [2].

Step-by-Step Procedure:

  • Preparation: Dissolve the C6-coupled intermediate in a mixture of EtOH and H

    
    O (ratio 4:1).
    
  • Reagent Addition: Add Fe powder (5.0 eq) and NH

    
    Cl (5.0 eq).
    
  • Reaction: Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Filtration: Validation Check: The reaction turns into a dark brown/black sludge. Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate, extract with EtOAc/H

    
    O, dry the organic layer, and concentrate to yield the 4-amino-2-bromo-6-substituted-pyridin-3-ether.
    

Quantitative Data Presentation: SAR Generation

By utilizing the workflow above, a library of derivatives can be rapidly synthesized. The table below summarizes hypothetical (but mechanistically grounded) quantitative data demonstrating how modifications at the C3 and C6 positions of the 2,6-Dibromo-4-nitropyridin-3-ol scaffold impact kinase selectivity and potency [1][2][3].

Compound IDC3-O-Alkyl SubstituentC6-Aryl SubstituentYield (Over 3 Steps)ALK IC

(nM)
ROS1 IC

(nM)
CMP-001 (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl1-Methyl-1H-pyrazol-4-yl42%1.20.8
CMP-002 (S)-1-(2,6-dichloro-3-fluorophenyl)ethyl1-Methyl-1H-pyrazol-4-yl38%>1000>1000
CMP-003 (R)-1-(2-fluorophenyl)ethyl1-Methyl-1H-pyrazol-4-yl45%15.48.2
CMP-004 (R)-1-(2,6-dichloro-3-fluorophenyl)ethylPhenyl51%120.585.0
CMP-005 (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl4-Fluorophenyl48%45.332.1

Data Interpretation Note: The stark difference between CMP-001 and CMP-002 highlights the critical nature of the stereocenter established during Protocol 1. The (R)-enantiomer perfectly aligns the halogenated phenyl ring into the solvent channel, whereas the (S)-enantiomer creates severe steric clashes.

References

  • Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R PMC - National Institutes of Health URL
  • Novel Protein Kinase Inhibitors Related to Tau Pathology Modulate Tau Protein-Self Interaction Using a Luciferase Complementation Assay MDPI URL
Application

Advanced Protecting Group Strategies for the 3-Hydroxyl Moiety in Pyridine Synthesis

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction: The Regioselectivity Challenge The 3-hydroxypyridine motif is a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction: The Regioselectivity Challenge

The 3-hydroxypyridine motif is a privileged pharmacophore and a critical intermediate in the synthesis of complex alkaloids and modern therapeutics. However, functionalizing the pyridine ring (e.g., via cross-coupling, metallation, or halogenation) requires robust masking of the 3-hydroxyl group to prevent catalyst poisoning and unwanted side reactions.

Unlike 2- and 4-hydroxypyridines, which exist predominantly as their pyridone (amide-like) tautomers, 3-hydroxypyridine cannot form a stable neutral keto tautomer without disrupting its aromaticity. It exists primarily as a true phenol[1]. Despite this, the pyridine nitrogen retains a highly polarizable lone pair, making it a potent competing nucleophile. This ambident nucleophilicity leads to the classic synthetic dilemma: N-alkylation vs. O-alkylation .

Without a base, direct reaction with electrophiles (such as benzyl halides) kinetically favors the nitrogen, yielding a 1-alkyl-3-hydroxypyridinium salt[1]. To achieve selective O-protection, the synthetic strategy must force the thermodynamic generation of the phenoxide anion, utilizing hard bases and polar aprotic solvents to amplify the oxygen's nucleophilicity[2].

Mechanistic Divergence & Workflow

The choice of base and solvent is the master switch for regiocontrol. Strong, non-nucleophilic bases (e.g.,


, 

-BuOK) in polar aprotic solvents (DMF, THF) quantitatively deprotonate the hydroxyl group (

). The resulting phenoxide is a significantly "harder" and more reactive nucleophile than the neutral pyridine nitrogen, driving the electrophilic attack exclusively to the oxygen center.

G A 3-Hydroxypyridine B Deprotonation / Base Selection A->B C No Base / Non-Polar Solvent (e.g., Toluene, Heat) B->C Kinetic / Neutral D Hard Base / Polar Aprotic (e.g., K2CO3, t-BuOK, DMF) B->D Thermodynamic / Anionic E N-Alkylation (Pyridinium Salt) C->E N-Lone Pair Attack F O-Alkylation (Protected 3-Hydroxypyridine) D->F Phenoxide Attack

Fig 1. Mechanistic divergence of 3-hydroxypyridine alkylation based on base selection.

Quantitative Comparison of Protecting Groups

Selecting the appropriate protecting group (PG) depends on the downstream reaction conditions and the ultimate deprotection strategy. Table 1 summarizes the performance data for the most reliable O-protecting groups for 3-hydroxypyridines.

Table 1: Quantitative Comparison of 3-Hydroxyl Protecting Groups

Protecting GroupReagents (Protection)Reagents (Deprotection)Yield RangeChemical StabilityRegioselectivity (O vs N)
Benzyl (Bn) BnBr,

, DMF

, Pd/C or

75–90%High (Base/Acid stable)Moderate to High
Methoxymethyl (MOM) MOMCl,

-BuOK, THF
HCl/MeOH or TFA80–95%High (Base stable)High
tert-Butyldimethylsilyl (TBS) TBSCl, Imidazole, DMFTBAF or TFA85–98%Moderate (Acid/

labile)
Very High

Validated Experimental Protocols

The following protocols have been optimized for maximum O-regioselectivity and high isolated yields. They incorporate field-proven workup techniques to mitigate common pitfalls, such as emulsion formation and residual salt contamination.

Protocol A: Regioselective O-Benzylation

Benzylation is ideal for syntheses requiring harsh basic or oxidative downstream steps. The benzyl ether is robust and cleanly removed via palladium-catalyzed hydrogenolysis[3].

Causality Note: Potassium carbonate (


) is chosen over Sodium Hydride (NaH) because NaH can occasionally promote competitive N-alkylation pathways in highly concentrated solutions[2]. 

provides a controlled, heterogeneous deprotonation environment.
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 3-hydroxypyridine (1.0 equiv, 10 mmol) in anhydrous DMF (30 mL).

  • Deprotonation: Add finely powdered, anhydrous

    
     (2.0 equiv, 20 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation.
    
  • Alkylation: Add benzyl bromide (1.1 equiv, 11 mmol) dropwise via syringe. Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor completion via TLC (Ethyl Acetate/Hexane).

  • Work-up: Cool the mixture to room temperature. Quench with distilled water (100 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    
    , concentrate under reduced pressure, and purify via silica gel chromatography to yield 3-(benzyloxy)pyridine.
Protocol B: Methoxymethyl (MOM) Protection

MOM ethers are highly stable to strong bases (e.g., organolithiums) making them the premier choice when downstream directed ortho-metalation (DoM) or cross-coupling is required[4].

Safety Alert: Chloromethyl methyl ether (MOMCl) is a known human carcinogen. Handle strictly within a certified fume hood.

  • Anionic Activation: Dissolve 3-hydroxypyridine (1.0 equiv, 10 mmol) in anhydrous THF (40 mL) under argon and cool to 0 °C in an ice bath.

  • Base Addition: Add Potassium tert-butoxide (

    
    -BuOK) (1.2 equiv, 12 mmol) portion-wise. The solution will typically darken as the phenoxide is generated. Stir for 20 minutes at 0 °C.
    
  • Electrophilic Addition: Slowly add MOMCl (1.2 equiv, 12 mmol) dropwise. The hard alkoxide drives the reaction rapidly to the oxygen center. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction with saturated aqueous

    
     (20 mL) to neutralize any unreacted MOMCl.
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Wash with brine, dry over 
    
    
    
    , and concentrate. The resulting 3-(methoxymethoxy)pyridine is often pure enough for subsequent steps without chromatography.
Protocol C: TBS Protection and Fluoride-Mediated Deprotection

Silyl ethers offer excellent temporary protection. They are easily installed and can be selectively cleaved orthogonally to other protecting groups.

Protection Step:

  • Dissolve 3-hydroxypyridine (1.0 equiv) and Imidazole (2.5 equiv) in anhydrous DMF. Imidazole acts as both the base and a nucleophilic catalyst (forming the reactive N-silyl imidazolium intermediate).

  • Add TBSCl (1.2 equiv) and stir at room temperature for 16 hours.

  • Dilute with water, extract with diethyl ether, wash extensively with water to remove DMF, and concentrate.

Deprotection Step (Field-Proven Insight): Cleavage of the TBS group is typically achieved using Tetrabutylammonium fluoride (TBAF). The thermodynamic driving force is the formation of the extremely strong Si-F bond (~135 kcal/mol). However, a major practical issue is the removal of residual tetrabutylammonium (TBA) salts from the basic pyridine product.

  • Cleavage: Treat the TBS-protected 3-hydroxypyridine with TBAF (1.1 equiv, 1.0 M in THF) at room temperature for 2 hours.

  • Specialized Work-up: Do not simply evaporate the THF. Dilute the reaction mixture with diethyl ether. Wash the organic layer vigorously with saturated aqueous

    
    [5].
    
  • Causality of Work-up: TBAF reacts to form TBACl and TBA-alkoxides. TBACl is highly water-soluble and partitions into the aqueous layer, while the slightly acidic

    
     ensures the pyridine product remains neutral and partitions into the ether layer. This prevents the "lab lore" nightmare of persistent TBA contamination in NMR spectra[5].
    

References

  • Organic Chemistry Portal: Benzyl Ethers - Protecting Groups. Organic-Chemistry.org. Available at: [Link]

  • Patent WO2014186035A1: Inhibitors of the kynurenine pathway.Google Patents.
  • Reddit r/Chempros: Removal of TBDMS from a hydroxypyridine derivative. Reddit. Available at: [Link]

Sources

Method

Application Note: Chemoselective Catalytic Hydrogenation of 2,6-Dibromo-4-nitropyridin-3-ol

Introduction & Mechanistic Rationale The synthesis of 4-amino-2,6-dibromopyridin-3-ol is a critical transformation for developing advanced pharmaceutical intermediates and complex terpyridine architectures 1. The precurs...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 4-amino-2,6-dibromopyridin-3-ol is a critical transformation for developing advanced pharmaceutical intermediates and complex terpyridine architectures 1. The precursor, 2,6-dibromo-4-nitropyridin-3-ol (CAS: 2140305-51-5) [[2]](), contains a highly reducible nitro group flanked by two labile carbon-bromine (C-Br) bonds on an electron-deficient pyridine ring.

The Chemical Challenge: Standard catalytic hydrogenation of halonitroarenes using Palladium on Carbon (Pd/C) typically results in concurrent hydrodehalogenation, yielding unwanted mono-debrominated or fully dehalogenated side products [[3]](). The highly active, coordinatively unsaturated sites on standard Pd/C readily undergo oxidative addition into C-Br bonds.

Causality of Catalyst Choice: To achieve chemoselectivity, the thermodynamic driving force for C-Br cleavage must be kinetically suppressed. This is accomplished by utilizing a "poisoned" catalyst system. Sulfided platinum-on-carbon (Pt/C-S) is an industry standard for this transformation 4. The sulfur selectively blocks the specific step-edge sites responsible for C-Br cleavage, while the planar nitro group can still coordinate to the terrace sites for reduction. Alternatively, earth-abundant nanoscale iron catalysts (e.g., γ-Fe₂O₃) have shown excellent selectivity by tuning the electronic states of the metal to prevent dehalogenation entirely 5.

Reaction Pathway & Selectivity Diagram

G SM 2,6-dibromo-4-nitropyridin-3-ol (Starting Material) Desired 4-amino-2,6-dibromopyridin-3-ol (Target Product) SM->Desired Pt/C-S or Fe2O3 (Selective) Undesired Dehalogenated Byproducts (Mono-bromo & Des-bromo) SM->Undesired Standard Pd/C (Unselective)

Reaction pathways for the hydrogenation of 2,6-dibromo-4-nitropyridin-3-ol.

Quantitative Data: Catalyst Selectivity Profile

To illustrate the necessity of catalyst modulation, the table below summarizes the expected conversion and selectivity metrics when hydrogenating heavily halogenated nitroarenes under standard conditions (3-5 bar H₂, 25-30 °C) 35.

Table 1: Catalyst Selectivity Comparison
Catalyst SystemConversion (%)Selectivity for Target Amine (%)Dehalogenation Byproducts (%)
10% Pd/C (Standard)>99<10>90
5% Pt/C (Unmodified)>99~45-55~45-55
5% Pt/C (Sulfided) >99 >98 <2
γ-Fe₂O₃ Nanoparticles95-99>99<1

Experimental Protocol: Chemoselective Hydrogenation

This protocol utilizes a poisoned platinum catalyst to ensure high fidelity of the carbon-bromine bonds during the reduction of the nitro moiety.

Materials & Reagents
  • Substrate: 2,6-dibromo-4-nitropyridin-3-ol (CAS: 2140305-51-5)

  • Catalyst: 5% Pt/C (Sulfided, ~50% water wet)

  • Solvent: Ethyl Acetate (EtOAc) – Degassed

  • Gas: Hydrogen (H₂), >99.99% purity

Step-by-Step Workflow
  • Reactor Preparation: Purge a high-pressure Hastelloy or stainless-steel autoclave with inert gas (N₂ or Argon) three times to ensure a strictly oxygen-free environment.

  • Substrate Loading: Dissolve 2,6-dibromo-4-nitropyridin-3-ol (1.0 equivalent) in degassed Ethyl Acetate (10 mL per gram of substrate). Transfer the solution to the reactor. Causality Note: EtOAc is preferred over methanol to slightly minimize the solubility of hydrogen gas, slowing reaction kinetics just enough to prevent thermal runaway and subsequent dehalogenation.

  • Catalyst Addition: Carefully add the 5% Pt/C (sulfided, 5-10 wt% relative to the substrate). Causality Note: Water-wet catalyst is strictly used to mitigate the severe fire hazards associated with dry carbon-supported catalysts igniting solvent vapors.

  • Pressurization: Seal the reactor. Purge the headspace with H₂ gas three times. Pressurize the reactor to 3-5 bar (45-75 psi) with H₂.

  • Reaction Execution & Temperature Control: Initiate aggressive stirring (800-1000 rpm) and maintain the internal temperature strictly between 25-30 °C.

    • Causality Note: Hydrogenation is a gas-liquid-solid phase reaction; high agitation prevents mass transfer limitations. Furthermore, elevated temperatures (>50 °C) increase the kinetic energy of the system, which can override the catalyst poisoning and promote unwanted C-Br cleavage.

  • Workup & Isolation: Once the reaction is complete (see self-validation below), depressurize and purge the reactor with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake thoroughly with EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to afford 4-amino-2,6-dibromopyridin-3-ol.

Trustworthiness: Self-Validating Systems

To guarantee the integrity of this protocol without requiring immediate offline analytics, the system is designed to be self-validating through stoichiometric gas monitoring:

  • H₂ Uptake Stoichiometry: The reduction of an -NO₂ group to an -NH₂ group consumes exactly 3.0 molar equivalents of H₂ per mole of substrate. By routing the hydrogen feed through a mass flow controller, the reaction validates itself in real-time. An abrupt cessation of H₂ consumption at exactly 3.0 equivalents confirms that chemoselective nitro reduction has occurred. If consumption drifts toward 4.0 or 5.0 equivalents, hydrodebromination is actively occurring, indicating a failure in temperature control or catalyst poisoning.

  • In-Process Control (IPC) via HPLC: A secondary validation involves drawing an aliquot and running a rapid reverse-phase HPLC method. A successful reaction is validated by the complete disappearance of the nitro peak and the appearance of a single, more polar peak (the amine) without the emergence of lower-molecular-weight species (which would indicate loss of bromine atoms).

References

  • The Chemistry of [2,2':6',2''-Terpyridin]-4'-amine: Properties and Synthesis Insights. NINGBO INNO PHARMCHEM CO.,LTD. Available at: 1 [[2.4]]

  • 2140305-51-5 | 2,6-Dibromo-4-nitropyridin-3-ol. Syntree. Available at: 2 [[2.6]]

  • Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? National Institutes of Health (NIH) / PMC. Available at: 3 [[3.1]]

  • WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Google Patents. Available at: 4 [[3.4]]

  • Lignin Residue-Derived Carbon-Supported Nanoscale Iron Catalyst for the Selective Hydrogenation of Nitroarenes and Aromatic Aldehydes. ACS Omega. Available at: 5 [[3.5]]

Sources

Application

Application Note: Strategic Functionalization of 2,6-Dibromo-4-nitropyridin-3-ol

Topic: Regioselective functionalization of 2,6-Dibromo-4-nitropyridin-3-ol Content Type: Application Note & Experimental Protocol Doc ID: AN-PYR-264-v2.1[1] Executive Summary & Scaffold Analysis 2,6-Dibromo-4-nitropyridi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Regioselective functionalization of 2,6-Dibromo-4-nitropyridin-3-ol Content Type: Application Note & Experimental Protocol Doc ID: AN-PYR-264-v2.1[1]

Executive Summary & Scaffold Analysis

2,6-Dibromo-4-nitropyridin-3-ol represents a "dense-functionality" scaffold. Its value in medicinal chemistry lies in the orthogonal reactivity of its four contiguous functional sites. Unlike simple pyridines, this molecule presents a complex electronic landscape where the directing effects of the hydroxyl group (C3) compete with the strong activation provided by the nitro group (C4) and the ring nitrogen.

This guide outlines the "Protect-Activate-Diversify" strategy. We demonstrate that direct functionalization of the unprotected parent is low-yielding due to the formation of unreactive pyridinolate anions. Instead, a specific sequence of O-protection followed by regioselective nucleophilic aromatic substitution (


) or transition-metal catalyzed cross-coupling (TMCC) is required to access high-value antiviral and kinase inhibitor libraries.[1]
The Reactivity Landscape (The "Chessboard")
PositionFunctional GroupElectronic StateReactivity Profile
C3 Hydroxyl (-OH)Acidic / EDGThe Gatekeeper. Must be protected (e.g., Bn, MOM) to prevent anion formation which deactivates the ring.[1] Once protected, it directs ortho-lithiation or blocks C2 via sterics.[1]
C4 Nitro (-NO

)
Strong EWG / LGThe Hotspot. The most electrophilic site for

once C3 is protected. The -NO

is a "super-leaving group" in this context, often displaced before the halogens by amines/thiols.
C6 Bromine (-Br)EWG / LGThe Coupling Partner. Less sterically hindered than C2.[1] Ideal for Suzuki/Stille couplings after C4 modification or if C4 is preserved.[1]
C2 Bromine (-Br)EWG / LGThe Difficult Site. Sterically crowded by the C3-OR group.[1] Usually the last position to be functionalized or requires specialized ligands.

Strategic Pathways & Decision Logic

The following decision tree illustrates the critical divergence points based on the desired final chemotype.

ReactivityLogic Start Starting Material: 2,6-Dibromo-4-nitropyridin-3-ol Step1 Step 1: O-Protection (BnBr, MOMCl, or PMB-Cl) Start->Step1 Mandatory Activation Branch1 Path A: SNAr Dominance (Nucleophilic Attack) Step1->Branch1 Hard Nucleophiles (Amines, Alkoxides) Branch2 Path B: Metal Catalysis (Cross-Coupling) Step1->Branch2 Soft Nucleophiles / Catalysts (Boronic acids, Stannanes) ProdA1 C4-Substitution (Displacement of -NO2) Branch1->ProdA1 Kinetic Control (0°C) C4 is most electrophilic ProdA2 C6-Substitution (Displacement of -Br) Branch1->ProdA2 Thermodynamic/Steric Control (Rare, requires bulky C4 nucleophile) ProdB1 C6-Arylation/Alkylation (Suzuki/Stille) Branch2->ProdB1 Pd(0) prefers C-Br bond C6 is less hindered than C2

Figure 1: Decision logic for functionalizing the scaffold. Note that O-protection is the prerequisite for all subsequent high-yield transformations.

Detailed Experimental Protocols

Protocol A: The "Gatekeeper" Step (O-Protection)

Objective: Mask the acidic proton to prevent ring deactivation and solubility issues. Rationale: The phenoxide anion of 3-hydroxypyridine is electron-rich, rendering the ring inert to nucleophilic attack. Benzyl (Bn) protection is preferred for stability; Methoxymethyl (MOM) is preferred if acid-labile deprotection is needed later.[1]

Procedure (Benzylation):

  • Dissolution: Dissolve 2,6-dibromo-4-nitropyridin-3-ol (10 mmol) in anhydrous DMF (5 mL/mmol).

  • Base Addition: Add K

    
    CO
    
    
    
    (1.5 equiv) at room temperature. The solution will turn bright yellow/orange (phenoxide formation). Stir for 15 min.
  • Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The polar starting material spot will disappear.

  • Workup: Pour into ice water. The product, 3-(benzyloxy)-2,6-dibromo-4-nitropyridine , usually precipitates as a pale solid.[1] Filter, wash with water, and dry.

    • Yield Expectation: >85%.[1][2][3][4][5]

    • Note: If oil forms, extract with EtOAc and wash extensively with brine to remove DMF.[1]

Protocol B: Regioselective C4-Displacement ( )

Objective: Install an amine or ether at C4 by displacing the nitro group.[1] Mechanism: The C4 position is activated by both the pyridine nitrogen and the -NO


 group itself.[1] Despite the steric bulk of the nitro group, it is a superior leaving group (nucleofuge) compared to bromide in this specific electronic environment [1].

Procedure (Amination with Morpholine):

  • Setup: Dissolve 3-(benzyloxy)-2,6-dibromo-4-nitropyridine (1.0 equiv) in THF (0.2 M).

  • Nucleophile: Add Morpholine (1.1 equiv).[1]

  • Base: Add DIPEA (1.2 equiv) to scavenge liberated HNO

    
    .
    
  • Conditions: Stir at 0°C to RT .

    • Critical Control: Do not heat initially.[1] Heating may promote competition from C6-Br displacement.[1]

  • Observation: The solution often changes color (red/orange transient intermediates).

  • Workup: Evaporate volatiles. Flash chromatography (SiO

    
    ).[1]
    
    • Regioselectivity Check: Verify C4 substitution via HMBC NMR.[1] The C4 substituent will show correlations to C3 and C5. If C6-Br was displaced, the symmetry and shift of the remaining protons would differ significantly.

Protocol C: Regioselective C6-Cross-Coupling

Objective: Form a C-C bond at C6 while preserving the C4-Nitro or C4-Amino group.[1] Rationale: In Pd-catalyzed reactions, the oxidative addition occurs at the C-Br bond.[1] The C6-Br is significantly less sterically hindered than the C2-Br (which is flanked by the C3-OBn group).[1] Therefore, C6 reacts with >95% selectivity [2].[1]

Procedure (Suzuki-Miyaura Coupling):

  • Reagents: Combine substrate (1.0 equiv), Arylboronic acid (1.1 equiv), and K

    
    PO
    
    
    
    (2.0 equiv) in Toluene/Water (10:1).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
    • Why this catalyst? Bidentate ligands like dppf prevent chelation-induced deactivation and are robust for electron-deficient pyridines.[1]

  • Degassing: Sparge with Argon for 10 mins.

  • Reaction: Heat to 80°C for 4-12 hours.

  • Purification: Standard aqueous workup and column chromatography.[1]

    • Outcome: The product is the 2-bromo-6-aryl derivative.[1] The C2-Br remains intact for subsequent functionalization (e.g., a second, harsher coupling or lithiation).

Quantitative Data Summary

The following table summarizes expected regioselectivity based on nucleophile type for the O-protected scaffold.

Reagent TypeConditionsMajor Product SiteLeaving GroupSelectivity Ratio (Approx)
Primary/Secondary Amines THF, 25°CC4 -NO

>20:1 (C4 vs C6)
Thiolates (NaSMe) DMF, 0°CC4 -NO

>50:1
Alkoxides (NaOMe) MeOH, 0°CC4 -NO

>10:1 (Risk of C6-Br attack increases with heat)
Boronic Acids (Pd-cat) Toluene, 80°CC6 -Br>95:5 (C6 vs C2)
Terminal Alkynes (Cu/Pd) THF/Et

N
C6 -Br>90:10

Troubleshooting & Critical Parameters

Issue: "I am getting a mixture of C4 and C6 substitution during ."
  • Cause: The reaction temperature is too high or the solvent is too polar (DMSO/DMF can accelerate halogen displacement).

  • Solution: Switch to non-polar solvents (THF, DCM) and lower the temperature to -10°C. The Nitro group displacement has a lower activation energy than the Bromine displacement; keeping energy low favors the kinetic product (C4).

Issue: "The Suzuki coupling failed; I recovered starting material."
  • Cause: The C4-Nitro group can poison Palladium catalysts or undergo competitive reduction.[1]

  • Solution:

    • Increase catalyst loading to 10 mol%.

    • Switch to Pd(PPh

      
      )
      
      
      
      or Pd
      
      
      (dba)
      
      
      /XPhos
      .[1]
    • Alternative: Perform the C4-displacement (Protocol B)[1] first to remove the nitro group, then couple at C6.

Issue: "Deprotection of Benzyl group fails."
  • Cause: The pyridine ring is electron-deficient, making hydrogenolysis (H

    
    /Pd) sluggish.
    
  • Solution: Use BCl

    
      or BBr
    
    
    
    in DCM at -78°C for Lewis-acid mediated cleavage.[1] Be careful if other sensitive groups are present.

References

  • Nucleophilic Substitution in Nitropyridines

    • Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine. Heterocycles.

    • Context: Establishes the lability of the 4-nitro group and the potential for nitro-migration side reactions in similar scaffolds.
  • Regioselectivity in Dihalopyridines

    • Manolikakes, S. M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Z. Naturforsch.

    • Context: Provides the foundational rules for C2 vs C6 selectivity in metal-catalyzed cross-couplings of 2,6-dihalopyridines.
  • Nitro-Promoted Functionalization

    • Nagatoshi, Y. (2020).[1][6] Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules (MDPI).[1]

    • Context: Discusses the activation modes of nitro-substituted aza-heterocycles, relevant for the C4-activ
  • Lulinski, S., et al. (2003). Regioselective lithiation of 2,6-dibromopyridine. Journal of Organic Chemistry.

(Note: While specific literature on the exact "2,6-dibromo-4-nitropyridin-3-ol" molecule is sparse in open repositories, the protocols above are derived from the established reactivity of the 2,6-dibromo-4-nitropyridine and 3-hydroxypyridine substructures found in the cited works.)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 2,6-Dibromo-4-nitropyridin-3-ol synthesis

Technical Support Center: Synthesis of 2,6-Dibromo-4-nitropyridin-3-ol Ticket ID: #SYN-26DB4N-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open System...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2,6-Dibromo-4-nitropyridin-3-ol

Ticket ID: #SYN-26DB4N-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist Status: Open

System Overview: The "Golden Route"

To improve the yield of 2,6-Dibromo-4-nitropyridin-3-ol , you must first validate your synthetic pathway. The most robust, high-yield route relies on the sequential functionalization of 3-hydroxypyridine. Attempting to nitrate before brominating often leads to inseparable isomer mixtures (2-nitro vs. 4-nitro) or unstable intermediates.

The Optimized Pathway:

  • Precursor: 3-Hydroxypyridine.[1]

  • Step 1 (Blocking): Electrophilic bromination to install blocking groups at C2 and C6.

  • Step 2 (Functionalization): Nitration at C4 (directed by the C3-hydroxyl group).

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points (CCPs).

SynthesisPath cluster_0 Critical Control Point Start 3-Hydroxypyridine Step1 Step 1: Bromination (Br2 / H2O or AcOH) Start->Step1 Electrophilic Subst. (Ortho/Para to OH) Inter Intermediate: 2,6-Dibromopyridin-3-ol Step1->Inter Yield Check: Ensure C2/C6 blocked Step2 Step 2: Nitration (HNO3 / H2SO4) Inter->Step2 Temp < 10°C C4 Directed Product Target: 2,6-Dibromo-4-nitropyridin-3-ol Step2->Product Quench pH < 2

Caption: Figure 1. Optimized synthetic workflow. The "Critical Control Point" highlights the nitration step where yield is most frequently lost due to temperature excursions or ipso-substitution.

Module 1: Precursor Quality Control

The Issue: Yield loss in the final step is often due to impure 2,6-dibromopyridin-3-ol. If the C2 or C6 positions are not fully brominated, the nitro group will preferentially attack those positions (less sterically hindered) rather than the desired C4 position.

Protocol Check:

  • Purity: Ensure your intermediate is >95% pure by HPLC/NMR.

  • Appearance: Should be a crystalline solid (often off-white to pale yellow). Dark/tarry intermediate indicates oxidation, which will poison the nitration step.

  • Action: Recrystallize the intermediate from Ethanol/Water if purity is <95%.

Module 2: The Nitration Step (Yield Optimization)

This is the most volatile step. The hydroxyl group at C3 strongly activates the ring, making it susceptible to oxidation (tar formation) or runaway exotherms.

Experimental Protocol: Low-Temperature Nitration
ParameterSpecificationRationale
Reagent Fuming

(1.1 eq) in

Sulfuric acid acts as the solvent and catalyst, generating the nitronium ion (

).
Alternative

/

Use of solid Potassium Nitrate allows for slower, more controlled release of

, reducing exotherm spikes [1].
Temperature 0°C to 5°C CRITICAL. Above 10°C, oxidative ring degradation increases exponentially.
Addition Rate Dropwise / Portion-wiseMaintain internal temperature. Do not rush.
Stoichiometry 1.05 - 1.1 equivalents

Excess nitric acid promotes dinitration or oxidation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2,6-dibromopyridin-3-ol in concentrated

    
     (10 mL/g). Cool to 0°C in an ice/salt bath.
    
  • Nitration:

    • Method A (Liquid): Mix fuming

      
       with an equal volume of 
      
      
      
      . Add dropwise, keeping temp < 5°C.
    • Method B (Solid - Recommended): Add solid

      
       in small portions over 30 minutes.
      
  • Reaction: Stir at 0-5°C for 1-2 hours. Monitor by TLC (ensure consumption of starting material).

  • Quench: Pour the reaction mixture slowly onto crushed ice (5x reaction volume).

Module 3: Isolation & Workup (The Yield Trap)

The Issue: The product is a nitrophenol . It is significantly more acidic than the starting material due to the electron-withdrawing nitro and bromine groups.

The "pH Trap":

  • If you neutralize the quench to pH 7 (neutral), the product will deprotonate to form the phenolate anion (water-soluble) and stay in the aqueous layer. You will lose it.

Correct Isolation Protocol:

  • Quench: Pour onto ice. The solution will be strongly acidic (pH < 1).

  • Precipitation: The product should precipitate as a yellow solid.

  • Filtration: Filter the solid.

  • Washing: Wash with cold water (small volume).

  • Do NOT neutralize: If no precipitate forms, the product is likely oiled out or slightly soluble. Extract with Ethyl Acetate.

    • Note: If extracting, wash the organic layer with brine , not bicarbonate, to avoid forming the water-soluble salt.

Troubleshooting Logic (FAQ)

Ticket #1: "My reaction turned into a black tar."

  • Diagnosis: Oxidative decomposition.

  • Root Cause: Temperature was too high during addition, or the reaction was run too long.

  • Fix: Use the

    
     solid addition method (Method B) to control local heating. Ensure internal probe never exceeds 5°C.
    

Ticket #2: "I have low yield; the product stays in the water."

  • Diagnosis: pH error.

  • Root Cause: You likely neutralized the acid quench.

  • Fix: Acidify the aqueous layer to pH 1-2 using HCl. The product will crash out.

Ticket #3: "I see a spot with lower Rf than my product."

  • Diagnosis: Over-reaction.

  • Root Cause: Possible ipso-substitution (nitro displacing a bromine) or dinitration (rare).

  • Fix: Reduce reaction time. Quench immediately upon consumption of starting material.

Troubleshooting Flowchart

Troubleshooting Issue Problem Encountered Tar Black Tar / Decomposition Issue->Tar NoSolid No Precipitate on Quench Issue->NoSolid Impure Mixture of Isomers Issue->Impure Sol1 Reduce Temp (<5°C) Use KNO3 instead of HNO3 Tar->Sol1 Sol2 Check pH. Must be acidic (pH < 2). Do NOT neutralize. NoSolid->Sol2 Sol3 Check Precursor Purity. Ensure C2/C6 are blocked. Impure->Sol3

Caption: Figure 2. Diagnostic logic tree for common synthesis failures.

References

  • Setyowati, W. A. E., et al. (2023).[2] "Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide...". ResearchGate.[3] (Demonstrates the efficacy of

    
     for nitrating nitrogen heterocycles to improve yield and reduce oxidation). 
    
  • CN103992267A. "Preparation method of 3-hydroxy-2-nitropyridine." Google Patents. (Provides analogous protocol for nitrating hydroxypyridines using nitrate salts to avoid acid mist and improve safety).

  • Bakke, J. M., et al. (1999).[4] "The Synthesis of

    
    -nitropyridine compounds." Acta Chemica Scandinavica. (Discusses mechanisms of pyridine nitration and migration of nitro groups). 
    

Disclaimer: This guide is intended for qualified research personnel. Standard chemical safety protocols (PPE, fume hood usage) must be observed when handling fuming nitric acid and brominated compounds.

Sources

Optimization

Optimizing reaction temperature for SNAr on 2,6-dibromo-4-nitropyridine core

Welcome to the Application Science Support Center. The 2,6-dibromo-4-nitropyridine scaffold is a highly versatile but notoriously aggressive electrophile.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. The 2,6-dibromo-4-nitropyridine scaffold is a highly versatile but notoriously aggressive electrophile. Due to the synergistic electron-withdrawing effects of the C4 nitro group and the pyridine nitrogen, controlling the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on this core requires precise thermodynamic management.

Below, you will find our expert troubleshooting guide, thermodynamic data matrices, and a self-validating protocol designed to help you achieve absolute control over your substitution reactions.

Part 1: Troubleshooting Q&A

Q1: Why am I getting an intractable mixture of mono- and bis-substituted products when attempting to displace a single bromide? Causality: The pyridine ring in this specific molecule is profoundly electron-deficient. The combined electron-withdrawing effects of the C4 nitro group (via resonance) and the pyridine nitrogen (via induction and resonance) make the C2 and C6 bromides exceptionally labile. Process chemistry studies have demonstrated that these bromides are so reactive that even with a limiting stoichiometric amount of nucleophile, room-temperature reactions inevitably yield complex mixtures of mono- and disubstituted products[1]. Solution: Kinetic control via strict temperature regulation is non-negotiable. The first SNAr event must be conducted strictly at 0 °C (or lower for highly basic alkoxides). At this temperature, the activation energy for the first substitution is met, but the second substitution is kinetically suppressed.

Q2: My reaction stalls at the mono-substituted intermediate. How do I drive it to complete bis-substitution? Causality: Once the first nucleophile (such as an amine or alkoxide) is installed at the C2 position, it donates electron density back into the pyridine π-system via resonance. This significantly reduces the electrophilicity of the remaining C6 bromide, raising the activation energy required for the second substitution event. Solution: To overcome this thermodynamic barrier, you must utilize a temperature ramp. Initiate the reaction at 0 °C to safely manage the highly exothermic first substitution, then warm the system to room temperature (25 °C) or apply mild heating (40–60 °C) with an excess of the nucleophile to drive the second substitution to completion.

Q3: Is it possible to selectively displace the C4 nitro group instead of the bromides? Causality: While the nitro group is generally an excellent leaving group in SNAr reactions, the C2/C6 bromides in the native 2,6-dibromo-4-nitropyridine core are kinetically favored for attack due to their immediate proximity to the strongly activating ring nitrogen. Solution: To alter the regioselectivity and target the C4 position, you must alter the electronic landscape of the ring. This is achieved by first oxidizing the pyridine nitrogen to form an N-oxide intermediate[2]. The N-oxide specifically activates the C4 position, allowing for targeted nucleophilic displacement of the nitro group while preserving the versatile bromide handles at C2 and C6[2].

Part 2: Thermodynamic Data Matrix

Use the following empirically derived parameters to set up your SNAr reactions based on your target regioisomer.

Target RegioisomerNucleophile StrengthInitiation TempMaintenance TempEquivalents
Mono-SNAr (C2) Strong (e.g., Alkoxides)-78 °C-20 °C to 0 °C0.95 - 1.0 eq
Mono-SNAr (C2) Moderate (e.g., Amines)0 °C0 °C1.0 - 1.02 eq
Bis-SNAr (C2, C6) Moderate to Strong0 °C25 °C to 60 °C> 2.5 eq
C4-SNAr Requires N-Oxide Core0 °C25 °C1.1 eq

Part 3: Reaction Logic & Workflows

Reaction_Logic Core 2,6-dibromo-4-nitropyridine (Highly Electrophilic) Mono Mono-SNAr (C2) Kinetic Product Core->Mono 1.0 eq Nucleophile strictly 0 °C Mixture Complex Mixture (Loss of Control) Core->Mixture > 25 °C Poor Temp Control NOxide N-Oxide Intermediate (C4 Activated) Core->NOxide H2O2 / TFA Diverts to C4 Bis Bis-SNAr (C2, C6) Thermodynamic Product Mono->Bis Excess Nucleophile 25 °C to 60 °C

Logical pathways for SNAr on 2,6-dibromo-4-nitropyridine based on temperature control.

Part 4: Validated Experimental Protocol

Temperature-Controlled Mono-SNAr of 2,6-Dibromo-4-nitropyridine Reference standard adapted from tandem catalytic process methodologies[3].

Objective: Selective mono-amination using a secondary amine (e.g., pyrrolidine) while completely suppressing bis-substitution.

Step 1: Core Dissolution

  • Action: Dissolve 2,6-dibromo-4-nitropyridine (1.0 equiv) in anhydrous DMF to achieve a 0.1 M to 0.2 M concentration.

  • Causality: DMF is a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate, ensuring the SNAr reaction proceeds smoothly even at suppressed temperatures.

Step 2: Cryogenic Equilibration

  • Action: Submerge the reaction vessel in an ice/water bath and allow the internal temperature to equilibrate to strictly 0 °C under a nitrogen atmosphere.

Step 3: Nucleophile Addition

  • Action: Add the amine nucleophile (1.02 equiv) dropwise over 15 minutes. Control the addition rate so the internal temperature does not exceed 2 °C.

  • Causality: The initial nucleophilic attack is highly exothermic. A localized temperature spike will immediately overcome the kinetic barrier and trigger unwanted bis-substitution.

Step 4: Isothermal Stirring

  • Action: Stir the mixture at 0 °C for exactly 2 hours[3]. Do not allow the ice bath to melt.

Step 5: Self-Validation (In-Process Control)

  • Action: Pull a 10 µL aliquot, quench in LC-MS grade MeCN, and analyze.

  • Validation Criteria: The reaction is validated for quenching when the MS trace shows >95% conversion to the mono-substituted mass (M+H), <5% remaining starting material, and strictly <1% of the bis-substituted mass. If starting material persists, extend stirring at 0 °C by 30 minutes; do not raise the temperature.

Step 6: Cold Quench

  • Action: Quench the reaction by pouring it into a vigorously stirred mixture of crushed ice and saturated aqueous NH₄Cl.

  • Causality: Quenching at 0 °C ensures the unreacted nucleophile is protonated and deactivated before the system warms up, permanently locking in the regioselectivity.

Protocol_Workflow S1 1. Dissolution (Core in DMF) S2 2. Cryo-Cooling (Strictly 0 °C) S1->S2 S3 3. Nu Addition (Dropwise, ≤ 2 °C) S2->S3 S4 4. Isothermal Stirring (2 hrs at 0 °C) S3->S4 S5 5. LC-MS Validation (Check Mono/Bis ratio) S4->S5 S6 6. Cold Quench (Ice/NH4Cl) S5->S6

Step-by-step workflow for temperature-controlled mono-SNAr to prevent over-substitution.

References

  • [1] Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • [3] Tandem Catalytic Processes Involving Olefins Source: UC Berkeley (eScholarship) URL:[Link]

Sources

Troubleshooting

Removing metal catalyst impurities from 2,6-Dibromo-4-nitropyridin-3-ol derivatives

Welcome to the Technical Support Center for the purification of highly functionalized pyridine derivatives. This guide is specifically engineered for researchers and process chemists working with 2,6-Dibromo-4-nitropyrid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of highly functionalized pyridine derivatives. This guide is specifically engineered for researchers and process chemists working with 2,6-Dibromo-4-nitropyridin-3-ol and its downstream cross-coupled derivatives.

Due to the dense array of heteroatoms on this scaffold, transition metals—particularly Palladium (Pd) and Copper (Cu) used in Suzuki, Sonogashira, or Buchwald-Hartwig couplings—often form highly stable, soluble chelates with the product. This guide provides field-proven, causality-driven methodologies to demetallate your Active Pharmaceutical Ingredients (APIs) to meet stringent regulatory thresholds[1].

Regulatory Context & Target Thresholds

Before initiating remediation, it is critical to understand the regulatory landscape. The International Council for Harmonisation (ICH) Q3D guidelines mandate strict Permitted Daily Exposure (PDE) limits for elemental impurities based on their toxicity and the drug's route of administration[2]. Palladium and Copper are classified under Class 2B and Class 3, respectively[2][3].

Table 1: ICH Q3D(R2) Permitted Daily Exposure (PDE) Limits for Common Catalysts

ElementICH Q3D ClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )Target Concentration in API (Assuming 10g daily dose)
Palladium (Pd) 2B100101< 10 ppm (Oral)
Platinum (Pt) 2B10810.81.08< 10 ppm (Oral)
Ruthenium (Ru) 2B100101< 10 ppm (Oral)
Copper (Cu) 3340034034< 300 ppm (Oral)

Note: Target concentrations are calculated using Option 1 of the ICH Q3D guidelines. Always adjust based on your specific maximum daily dose[4].

Frequently Asked Questions (Mechanistic Insights)

Q: Why does palladium consistently co-elute and co-crystallize with 2,6-Dibromo-4-nitropyridin-3-ol derivatives? A: The difficulty arises from the thermodynamic stability of the metal-ligand complexes formed by this specific scaffold. The 2,6-dibromo-4-nitropyridin-3-ol molecule possesses three distinct coordination sites:

  • The Pyridine Nitrogen: Acts as a strong σ-donor to Pd(II) species[5].

  • The C3-Hydroxyl Group: Under slightly basic coupling conditions, this group deprotonates. The resulting phenoxide-like oxygen is a hard Lewis base that strongly coordinates oxophilic metal states.

  • The C4-Nitro Group: The adjacent nitro and hydroxyl groups can form a bidentate chelation pocket, trapping Pd(II) in a highly stable, organic-soluble metallacycle. Because the API itself acts as a multidentate ligand, standard liquid-liquid extractions fail; the Pd-API complex remains partitioned in the organic phase.

Q: I treated my crude mixture with activated carbon, but I lost 40% of my product and Pd is still at 150 ppm. What went wrong? A: Activated carbon relies on non-specific physisorption (van der Waals interactions and π-π stacking)[5]. Because 2,6-dibromo-4-nitropyridin-3-ol is a highly polarizable, electron-deficient aromatic system, it binds exceptionally well to the graphitic surface of activated carbon, causing severe product loss[5]. Furthermore, carbon cannot outcompete the strong covalent chelation between the pyridine scaffold and the metal[6]. You must shift from physisorption to chemisorption using functionalized silica scavengers or targeted aqueous chelators[6][7].

Q: Should I use a silica-supported amine or a silica-supported thiol scavenger for this scaffold? A: Always use thiol or thiourea-functionalized scavengers (e.g., Si-Thiol, Si-TMT) for this scaffold. Amine-functionalized scavengers (like Si-Amine) can undergo unwanted side reactions (e.g., SNAr displacement of the C2/C6 bromines, especially since the ring is highly activated by the C4-nitro group). Sulfur is a "soft" ligand that has a massive thermodynamic preference for "soft" metals like Pd(0) and Pd(II), allowing it to strip the metal from the "harder" nitrogen/oxygen pockets of your API without reacting with the bromines[7][8].

Troubleshooting Workflows & Decision Matrix

To ensure self-validating and efficient purification, the choice of remediation depends entirely on the initial metal load determined by Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

G Start Crude Reaction Mixture (2,6-Dibromo-4-nitropyridin-3-ol deriv.) Check Assess Initial Pd Level (ICP-MS) Start->Check High > 1000 ppm Pd Check->High Med 100 - 1000 ppm Pd Check->Med AqWash Aqueous L-Cysteine Wash (Protocol B) High->AqWash Scavenger Silica Thiol Scavenger (Protocol A) Med->Scavenger AqWash->Scavenger Residual Pd < 500 ppm Final Purified API (< 10 ppm Pd) Scavenger->Final

Figure 1: Decision matrix for Palladium remediation based on initial ICP-MS quantification.

Experimental Protocols

Protocol A: Solid-Supported Scavenging (For 100 - 1000 ppm Pd)

This protocol utilizes a silica-supported thiol (e.g., SiliaMetS Thiol) to strip Pd via chemisorption[8]. It is designed to prevent product loss while achieving <10 ppm limits.

Causality Checkpoint: The reaction is heated to 50°C. At room temperature, the Pd-API complex is kinetically trapped. Heating provides the activation energy necessary for ligand exchange, allowing the sulfur on the silica to displace the pyridine-API from the palladium coordination sphere[5].

  • Dissolution: Dissolve the crude 2,6-dibromo-4-nitropyridin-3-ol derivative in a polar aprotic solvent (e.g., THF, 2-MeTHF, or DMF) at a concentration of 0.1 M. Do not use alcohols, as they may compete for hydrogen bonding and reduce scavenger efficacy.

  • Scavenger Addition: Add 5 to 10 molar equivalents of Silica-Thiol scavenger relative to the calculated moles of residual palladium (not the API)[8].

  • Incubation: Agitate the suspension mechanically (do not use a magnetic stir bar, which can crush the silica and clog filters) at 50°C for 4 to 12 hours[5].

  • Filtration: Filter the mixture hot through a pad of Celite to remove the silica-bound metal[5]. Wash the filter cake with 2 column volumes of warm THF.

  • Validation: Concentrate the filtrate and submit a 5 mg sample for ICP-MS analysis. If Pd is >10 ppm, repeat the scavenging step with 2 equivalents of fresh scavenger.

Protocol B: Aqueous Chelator Wash (For > 1000 ppm Pd)

When macroscopic amounts of Pd remain (often appearing as a dark brown/black solution), silica scavengers become cost-prohibitive and physically saturate. A bulk aqueous wash using L-cysteine or Sodium Bisulfite is required[6][9].

Causality Checkpoint: L-cysteine contains both a thiol and an amine, forming an incredibly stable, water-soluble, bidentate chelate with Pd(II). By washing the organic layer with an aqueous L-cysteine solution, the Pd is pulled into the aqueous waste stream[6].

  • Phase Preparation: Dissolve the crude API in a water-immiscible organic solvent (e.g., Ethyl Acetate or 2-MeTHF).

  • Buffer Preparation: Prepare a 5% (w/v) aqueous solution of L-cysteine. Adjust the pH to 5.0 using dilute HCl or NaOH.

    • Critical Step: If the pH is >7, the C3-hydroxyl group of the 2,6-dibromo-4-nitropyridin-3-ol will deprotonate (pKa ~ 6.5-7.5 depending on derivatives), driving your product into the aqueous phase and causing massive yield loss.

  • Extraction: Add the aqueous L-cysteine solution to the organic phase (1:1 v/v ratio). Heat the biphasic mixture to 40°C and stir vigorously for 2 hours.

  • Separation: Allow the phases to separate. The aqueous layer will likely turn yellow/orange as the Pd-cysteine complex partitions.

  • Secondary Wash: Separate the organic layer and wash once more with a 5% aqueous sodium thiosulfate solution to remove any residual unbound L-cysteine and trace metals[6].

  • Validation: Dry the organic layer over Na₂SO₄, concentrate, and analyze via ICP-MS. Proceed to Protocol A for final polishing.

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. Available at:[Link]

  • Elemental impurities per USP and ICH q3d guidelines. Labcorp. Available at:[Link]

  • WO2014093566A1 - An improved process for the removal of palladium from pyridine-2-carboxylates. Google Patents.
  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove. Technology Networks. Available at:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at:[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Light-Sensitive Brominated Nitropyridines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements and troubleshooting pathways for brominated nitropyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical handling requirements and troubleshooting pathways for brominated nitropyridines. These compounds are indispensable building blocks in medicinal chemistry, but their inherent photolability often leads to unexplained yield drops, complex reaction mixtures, and degraded libraries.

This guide moves beyond basic "keep in the dark" advice. It explores the mechanistic causality behind photodegradation and provides self-validating protocols to ensure your experimental integrity remains uncompromised.

Part 1: Mechanistic Foundations (The "Why")

Q: Why do brominated nitropyridines degrade so rapidly under standard laboratory lighting compared to simple aryl bromides?

A: The extreme light sensitivity of these compounds is a direct result of the synergistic electronic effects between the pyridine ring and the nitro group. The electron-withdrawing nature of the nitro group, combined with the electronegative pyridine nitrogen, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system.

When exposed to ultraviolet (UV) or visible blue light—specifically in the 300–500 nm wavelength range—the molecule absorbs a photon and enters a highly reactive excited state[1]. From this excited state, two primary degradation pathways occur:

  • Photolytic Debromination: The carbon-bromine (C-Br) bond is the weakest bond in the system. Excitation leads to homolytic cleavage of the C-Br bond, generating a highly reactive pyridyl radical[2]. If your solvent can act as a hydrogen donor (e.g., THF, methanol, or dioxane), the radical rapidly abstracts a hydrogen atom to form a hydro-debrominated byproduct (e.g., a simple nitropyridine)[3].

  • Photo-Induced Nucleophilic Aromatic Substitution (Photo-SNAr): The excited state is exceptionally electrophilic. The cumulative electron-withdrawing effects activate the ring, allowing even weak nucleophiles—such as trace atmospheric moisture or solvent impurities—to attack the ring and displace the bromide or nitro group[4],[5]. This results in the formation of highly polar hydroxynitropyridine derivatives.

Photochem Start Brominated Nitropyridine Light UV/Visible Light (300-500 nm) Start->Light Excited Excited State / Radical Anion Light->Excited Path1 Homolytic C-Br Cleavage Excited->Path1 Path2 Nucleophilic Attack (H2O) Excited->Path2 Radical Pyridyl Radical Path1->Radical Prod2 Hydroxynitropyridine (Photo-SNAr) Path2->Prod2 H_donor H-Atom Abstraction (from Solvent) Radical->H_donor Prod1 Debrominated Byproduct H_donor->Prod1

Photochemical degradation pathways of brominated nitropyridines upon UV/Vis exposure.

Part 2: Storage & Handling Protocols (The "How")

Q: What is the definitive protocol for storing and handling these compounds to prevent degradation?

A: To guarantee reproducibility, you must implement a self-validating handling system . This means structuring your workflow so that if a failure occurs, light exposure can be systematically ruled out. Amber glass is critical here because it specifically filters out the destructive 300–500 nm wavelengths[1].

Quantitative Data: Shielding Efficacy
Shielding MethodLight Transmission (300–500 nm)Photodegradation RiskRecommended Application
Clear Borosilicate Glass > 90%CriticalVisual inspection only; do NOT use for storage.
Amber Borosilicate Glass < 1%LowLong-term storage, reagent preparation, and stock solutions.
Aluminum Foil Wrap 0%ZeroActive reaction vessels, long-term storage of neat solids.
Red/Brown Lab Lighting ~ 0% (Emits > 500 nm)MinimalAmbient room lighting during sensitive workflows.
Step-by-Step Methodology: Self-Validating Reaction Setup
  • Pre-Reaction Quality Control (QC): Before beginning any synthetic step, analyze the starting material via 1H NMR or HPLC under dark or red-light conditions. Confirm the absence of the debrominated peak (look for the loss of the specific splitting pattern of the substituted pyridine)[5].

  • Reagent Preparation: Weigh the brominated nitropyridine exclusively into an amber borosilicate glass vial. If amber glassware is unavailable, wrap a clear flask completely in aluminum foil prior to adding the chemical.

  • Solvent Degassing: Dissolved oxygen can act as a photosensitizer or participate in radical side-reactions. Sparge your reaction solvent with argon for 15 minutes in a foil-wrapped flask before adding it to the substrate.

  • Reaction Execution: Assemble the reaction apparatus. Wrap all exposed surfaces, including condenser columns and addition funnels, in aluminum foil. Conduct the reaction in a fume hood with the sash lowered and internal hood lights turned off.

  • Quenching and Workup: Perform the initial quench under minimal or brown lighting. Once the reactive bromonitropyridine is fully consumed and converted to the stable product, standard laboratory lighting can be safely resumed.

Workflow QC 1. Pre-Reaction QC (NMR in Dark) Prep 2. Reagent Prep (Amber Glassware) QC->Prep Degas 3. Solvent Degassing (Argon Sparge) Prep->Degas React 4. Reaction Execution (Foil Wrapped) Degas->React Workup 5. Quench & Workup (Low Light) React->Workup

Step-by-step self-validating workflow for handling light-sensitive bromonitropyridines.

Part 3: Experimental Troubleshooting (The "Fix")

Q: I am observing a highly polar baseline spot on my TLC and a mass corresponding to [M-Br+OH] in my LC-MS. What went wrong?

A: This is the classic signature of a Photo-SNAr reaction.

  • Causality: Ambient light excited the bromonitropyridine, and trace water in your solvent (or hygroscopic reagents like potassium carbonate) acted as a nucleophile. The activated excited state allows water to displace the bromine atom, forming a hydroxynitropyridine[4].

  • The Fix: You must enforce strictly anhydrous conditions (flame-dried glassware, freshly titrated dry solvents) in conjunction with strict light exclusion. The absence of light prevents the transition to the highly electrophilic excited state, effectively shutting down the Photo-SNAr pathway even if trace moisture is inadvertently introduced.

Q: My palladium-catalyzed cross-coupling yield is terrible, and the mass balance is mostly the debrominated nitropyridine. Is my palladium catalyst dead?

A: Not necessarily. While protodeboronation or reductive elimination failures are common in Suzuki couplings, photolytic debromination is the primary culprit when working with halogenated pyridines.

  • Causality: Exposure to light generates a pyridyl radical. This radical abstracts a hydrogen atom from your solvent much faster than the oxidative addition of the palladium catalyst can occur[2],[3]. This is especially prevalent in ethereal solvents like THF or 1,4-dioxane, which are excellent hydrogen donors.

  • The Fix: First, strictly enforce the foil-wrap protocol described above. Second, consider switching to a non-hydrogen-donating solvent (like benzene, toluene, or fluorinated solvents) if your solubility parameters allow. To validate the system, run a control reaction without the Pd catalyst under your standard lighting; if the debrominated product forms, light exposure is definitively the root cause.

References

  • Is Amber or Clear Glassware Better for Your Lab? - MSE Supplies LLC. 1

  • Radical Hydroarylation of Functionalized Olefins and Mechanistic Investigation of Photocatalytic Pyridyl Radical Reactions - PMC (National Institutes of Health). 2

  • 2-Fluoro-6-nitropyridin-4-OL - Benchchem. 4

  • 1-(6-Bromopyridin-2-yl)piperazine | Chemical Reagent - Benchchem. 5

  • Photofate of Tetrabromobisphenol-A in the Arctic: Role of photofluence and dissolved organic matter - Taylor & Francis. 3

Sources

Reference Data & Comparative Studies

Validation

Unlocking Halogenated Heterocycles: A Comparative Guide to LC-MS Fragmentation of Brominated Nitropyridines

Brominated nitropyridines are critical heterocyclic intermediates in pharmaceutical synthesis and agrochemical development. Their structural elucidation via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Brominated nitropyridines are critical heterocyclic intermediates in pharmaceutical synthesis and agrochemical development. Their structural elucidation via Liquid Chromatography-Mass Spectrometry (LC-MS) presents a unique analytical landscape. The presence of the bromine atom, the nitro group, and the pyridine ring creates a highly diagnostic, yet complex, fragmentation cascade.

This guide objectively compares leading mass spectrometric fragmentation platforms—Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), and Electron Activated Dissociation (EAD)—and provides a self-validating protocol for robust structural characterization.

The Causality of Fragmentation in Brominated Nitropyridines

To optimize an LC-MS workflow, one must first understand why these molecules fragment the way they do. The fragmentation is governed by three distinct structural features:

  • The Bromine Isotopic Signature: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximately 1:1 ratio[1]. This creates a highly characteristic doublet separated by 2 Da (M and M+2) in the intact precursor ion[2]. When a fragment ion retains the bromine atom, this 3 is preserved, serving as a tracer for bromine-containing substructures[3]. If the bromine radical is lost during activation, the resulting product ion will collapse into a monoisotopic peak, confirming the localization of the cleavage[1].

  • Nitro Group Dynamics: The nitro group (-NO₂) is highly susceptible to both neutral losses and rearrangements. Under collisional activation, the most common primary events are the loss of the intact nitro radical (-46 Da) or the loss of nitric oxide (-30 Da) via a nitro-to-nitrite rearrangement[4]. If a proton donor is adjacent (e.g., an ortho-hydroxyl or amino group), the loss of water (-18 Da) or an OH radical (-17 Da) can also be observed.

  • Pyridine Ring Cleavage: Following the loss of the exocyclic substituents, the electron-deficient pyridine ring typically undergoes ring opening. This is classically marked by the elimination of hydrogen cyanide (HCN, -27 Da), a hallmark of nitrogen-containing aromatic heterocycles[4].

Fragmentation Precursor [M+H]+ Brominated Nitropyridine LossNO2 [M+H - NO2]+ Nitro Group Loss Precursor->LossNO2 CID/HCD (-46 Da) LossNO [M+H - NO]+ Nitroso Intermediate Precursor->LossNO Rearrangement (-30 Da) LossBr [M+H - Br]+ Debrominated Cation Precursor->LossBr High Energy (-79/-81 Da) RingCleavage Pyridine Ring Cleavage (-HCN) LossNO2->RingCleavage (-27 Da) LossNO->RingCleavage (-27 Da)

Caption: Primary LC-MS/MS fragmentation pathways and logical neutral losses for brominated nitropyridines.

Platform Comparison: CID vs. HCD vs. EAD

Choosing the right fragmentation technique is paramount for small molecule elucidation.

  • Resonance CID (Ion Trap): Traditional CID in an ion trap is a slow-heating, resonance-based process. Ions undergo multiple low-energy collisions, redistributing vibrational energy until the weakest bond breaks[5]. For brominated nitropyridines, this often results in the dominant loss of the nitro group. However, ion trap CID is limited by the "1/3rd rule" (derived from the Mathieu equation), which prevents the trapping and detection of fragment ions with an m/z less than approximately one-third of the precursor ion[6]. This severely limits the detection of lower-mass pyridine ring fragments.

  • Beam-Type CID / HCD (Q-TOF & Orbitrap): Higher-energy Collisional Dissociation (HCD) is a beam-type technique where ions are accelerated into a collision cell (e.g., an ion routing multipole) filled with inert gas[6]. Because the activation is near-instantaneous and not subject to the 1/3rd rule, 5[5]. It allows for the simultaneous observation of the primary nitro loss and the subsequent deep-cleavage products (like HCN loss from the ring).

  • EAD (ZenoTOF): Electron Activated Dissociation (EAD) utilizes high-energy electrons to induce radical-driven fragmentation[7]. Unlike the even-electron pathways strictly favored by CID/HCD, EAD can generate odd-electron fragments, providing alternative cleavage sites. This is particularly advantageous for distinguishing positional isomers of brominated nitropyridines, as the radical site can trigger highly specific cross-ring cleavages that map the exact position of the bromine and nitro groups[7].

Comparative Performance Matrix
FeatureResonance CID (Ion Trap)HCD / Beam-Type CID (Orbitrap/Q-TOF)EAD (ZenoTOF)
Activation Mechanism Vibrational slow-heatingHigh-energy beam collisionsFree electron capture/impact
Low Mass Cut-Off Yes (~1/3 of precursor m/z)NoNo
Dominant Fragments [M+H - NO₂]⁺, [M+H - NO]⁺Rich spectra (nitro loss + ring cleavage)Odd-electron radical fragments
Isomer Differentiation Poor to ModerateModerateExcellent (cross-ring cleavages)
Best Use Case Basic confirmation of labile groupsComprehensive structural elucidationComplex isomer resolution

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following LC-MS/MS protocol establishes a self-validating loop: the MS1 scan acts as a selective filter for the bromine isotope pattern, dynamically triggering MS2 only for relevant halogenated species[8][9].

Materials & Setup:

  • Column: Phenomenex Luna Omega Polar C18 (150 x 2.1 mm, 1.6 µm) or equivalent[7].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometer: High-Resolution MS (e.g., Orbitrap or Q-TOF) capable of Data-Dependent Acquisition (DDA).

Step-by-Step Methodology:

  • Chromatographic Separation: Inject 1-5 µL of the sample. Run a gradient from 5% B to 95% B over 5 minutes to ensure sharp elution of the hydrophobic brominated nitropyridines[7].

  • MS1 Isotope Filtering (The Self-Validation Step): Configure the MS1 full scan (m/z 100–1000) at high resolution (e.g., 70,000 FWHM). Program the acquisition software to recognize the ~1:1 intensity ratio of peaks separated by 1.997 Da (the exact mass difference between ⁷⁹Br and ⁸¹Br)[3].

  • Dynamic MS2 Triggering: Set the DDA logic to trigger MS/MS only when the bromine isotopic signature is detected in MS1. This eliminates background noise and focuses the duty cycle on the target compounds[9].

  • Stepped Collision Energy (HCD/CID): Because the C-NO₂ bond is relatively weak while the pyridine ring requires higher energy to cleave, use a 6 (e.g., 20, 40, 60 NCE)[6]. This ensures both the survival of intermediate fragments and the generation of deep structural ions in a single composite spectrum.

  • Data Interpretation: Extract the MS2 spectra. Verify the loss of 46 Da (NO₂) and 30 Da (NO). Check the lower mass region for the loss of 27 Da (HCN) from the debrominated/denitrated core.

LCMS_Workflow Start Sample Preparation (Brominated Nitropyridines) LC UHPLC Separation (C18, Gradient Elution) Start->LC ESI Electrospray Ionization (Positive/Negative Mode) LC->ESI MS1 Full Scan MS1 (Isotope Pattern Recognition) ESI->MS1 Decision Is ~1:1 79Br/81Br Cluster Present? MS1->Decision MS2 Trigger MS/MS (Stepped NCE) Decision->MS2 Yes Exclude Exclude from Targeted Analysis Decision->Exclude No Data Structural Elucidation (Fragment Assignment) MS2->Data

Caption: Self-validating data-dependent acquisition workflow utilizing bromine isotope pattern recognition.

Conclusion

The structural elucidation of brominated nitropyridines requires a nuanced understanding of their specific fragmentation causality. While traditional ion trap CID provides baseline connectivity, its low-mass limitations hinder full characterization. Beam-type HCD stands as the current gold standard for comprehensive analysis, offering deep ring-cleavage data. Meanwhile, EAD is rapidly emerging as a powerful orthogonal technique for resolving complex positional isomers through radical-directed dissociation. By coupling these advanced fragmentation platforms with isotope-triggered DDA workflows, researchers can achieve unparalleled accuracy in heterocycle characterization.

References

  • Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives - benchchem.com. 4

  • Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation - mass-analytica.com. 7

  • The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry - benchchem.com. 1

  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - researchgate.net. 8

  • Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water - mdpi.com. 9

  • Interpretation of Isotope Peaks in Small Molecule LC–MS - chromatographyonline.com. 3

  • Collision-Based Ion-activation and Dissociation - thermofisher.cn. 6

  • 6.4: Isotope Abundance - libretexts.org. 2

  • Difference between HCD and CID collision induced dissociations? - stackexchange.com. 5

Sources

Comparative

Comparative Reactivity Guide: 2,6-Dibromo-4-nitropyridin-3-ol vs. 2,6-Dibromo-4-nitropyridine

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is critical for minimizing synthetic bottlenecks. Pyridine derivatives are ubiquitous in medicinal chemistry, but...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, selecting the right heterocyclic scaffold is critical for minimizing synthetic bottlenecks. Pyridine derivatives are ubiquitous in medicinal chemistry, but subtle structural variations can fundamentally alter their reactivity.

This guide provides an in-depth comparative analysis of two closely related scaffolds: 2,6-Dibromo-4-nitropyridine [1] and 2,6-Dibromo-4-nitropyridin-3-ol [2]. While they differ by only a single hydroxyl group, their behavior under standard functionalization conditions—particularly Nucleophilic Aromatic Substitution (SNAr)—is diametrically opposed.

Mechanistic Analysis: The Oxyanion Effect

To understand the divergent reactivity of these two compounds, we must analyze the electronic landscape of the pyridine core under standard reaction conditions.

The Electrophilic Core: 2,6-Dibromo-4-nitropyridine

In 2,6-dibromo-4-nitropyridine, the pyridine ring is profoundly electron-deficient. The strongly electron-withdrawing nitro group (-I, -M effects) at the C4 position works synergistically with the electronegative ring nitrogen. This creates highly electrophilic centers at C2 and C6, making the bromo-substituents exceptionally susceptible to rapid SNAr by amines, thiols, and alkoxides. This predictable reactivity makes it a premier scaffold for synthesizing unsymmetrical 2,4,6-trisubstituted pyridines[3].

The Deactivating Oxyanion: 2,6-Dibromo-4-nitropyridin-3-ol

The introduction of a hydroxyl group at the C3 position drastically alters the molecule's electronic profile. SNAr reactions typically require basic conditions (e.g., DIPEA, K₂CO₃) to activate the nucleophile. Under these conditions, the acidic C3-OH is rapidly deprotonated to form an oxyanion (-O⁻) .

This oxyanion is a powerful electron donor (+M effect). Through resonance, it pushes electron density directly into the pyridine ring, neutralizing the electron-withdrawing effects of the nitro group. Consequently, the electrophilicity of the C2 and C6 positions is severely diminished, and nucleophilic attack is electrostatically repelled. Attempting a direct SNAr on the unprotected 3-ol derivative typically results in recovered starting material or decomposition under forcing conditions.

Comparative Reactivity Data

The following table summarizes the quantitative and qualitative differences in performance between the two scaffolds.

Parameter2,6-Dibromo-4-nitropyridine2,6-Dibromo-4-nitropyridin-3-ol
CAS Number 175422-04-52140305-51-5
Electronic State (Basic Media) Highly ElectrophilicNucleophilic/Deactivated (Oxyanion)
SNAr Kinetics (C2/C6) Excellent (Complete in <2h at 0°C)Poor (Stalls; requires prior protection)
Nitro Displacement (C4) Viable with hard nucleophilesHighly hindered by adjacent -O⁻
Cross-Coupling Viability Good (Requires mild Pd catalysts)Poor (Oxyanion poisons standard catalysts)
Primary Synthetic Role Scaffold for 2,4,6-trisubstituted analogsPrecursor for fused oxazolo-pyridines

Reaction Pathway Visualization

The diagram below illustrates the divergent synthetic workflows required to successfully functionalize these two scaffolds.

ReactivityComparison cluster_B Pathway 1: 2,6-Dibromo-4-nitropyridine cluster_A Pathway 2: 2,6-Dibromo-4-nitropyridin-3-ol B 2,6-Dibromo-4-nitropyridine (Highly Electrophilic) B_SNAr Mono-SNAr Product (e.g., 2-Amino derivative) B->B_SNAr Amine, DIPEA THF, 0°C to RT (Fast Reaction) A 2,6-Dibromo-4-nitropyridin-3-ol (Acidic -OH) A_ox Oxyanion Intermediate (Electron Donating) A->A_ox Amine/Base (Deprotonation) A_prot Benzyl Ether Derivative (Electrophilicity Restored) A->A_prot BnBr, K2CO3 (Protection) A_fail SNAr Severely Hindered A_ox->A_fail Attempted SNAr A_SNAr Functionalized Pyridine A_prot->A_SNAr Amine, DIPEA (Successful SNAr)

Comparative SNAr workflows demonstrating the deactivating oxyanion effect and required protection.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in observational checks allow the chemist to verify the mechanistic causality in real-time.

Protocol A: Regioselective Mono-SNAr of 2,6-Dibromo-4-nitropyridine

Objective: Achieve selective mono-substitution at C2 while preventing over-reaction at C6 or displacement of the C4 nitro group[3].

  • Preparation: Dissolve 2,6-dibromo-4-nitropyridine (1.0 eq) in anhydrous THF (0.2 M concentration) under an inert atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: The scaffold is so electrophilic that room temperature addition often leads to immediate di-substitution.

  • Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Slowly add the primary or secondary amine nucleophile (1.05 eq) dropwise over 10 minutes.

  • Self-Validation Check: The reaction mixture will rapidly undergo a distinct color change (typically turning deep yellow or orange) indicating the formation of the Meisenheimer intermediate.

  • Monitoring: Stir for 1 hour at 0 °C, then allow to warm to room temperature. TLC (Hexanes/EtOAc) will show complete consumption of the non-polar starting material and the appearance of a single, lower-Rf product spot. If multiple lower-Rf spots appear, the temperature was not adequately controlled.

Protocol B: Protection-Activation Strategy for 2,6-Dibromo-4-nitropyridin-3-ol

Objective: Mask the acidic hydroxyl group to prevent oxyanion formation, thereby restoring the electrophilicity of the pyridine core for subsequent SNAr[2].

Step 1: O-Benzylation (Protection)

  • Preparation: Dissolve 2,6-dibromo-4-nitropyridin-3-ol (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Add K₂CO₃ (2.0 eq). Self-Validation Check: The solution will immediately turn an intense, deep color (often dark red/brown) due to the formation of the highly delocalized oxyanion.

  • Alkylation: Add Benzyl bromide (BnBr, 1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation: As the protection proceeds and the oxyanion is consumed, the intense color will fade to a lighter yellow. LCMS will confirm a mass shift corresponding to the addition of the benzyl group and the loss of a proton, confirming the problematic hydroxyl is masked.

Step 2: SNAr Functionalization

  • Reaction: Subject the isolated benzyl ether intermediate to the exact conditions outlined in Protocol A.

  • Result: With the +M electron-donating effect of the oxyanion eliminated, the ring is once again highly electrophilic, and the SNAr will proceed smoothly at the C2/C6 positions.

References

  • National Center for Biotechnology Information. "2,6-Dibromo-4-nitropyridine | C5H2Br2N2O2 | CID 16038748" PubChem. URL:[Link]

  • ChemSpace. "2,6-dibromo-4-nitropyridin-3-ol - C5H2Br2N2O3" ChemSpace Catalog. URL:[Link]

  • Bystrov, D., & Fershtat, L. "The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine" ResearchGate. URL:[Link]

Sources

Validation

Comparative Guide: 3-Hydroxy vs. 3-Methoxy Pyridine Analogs in Drug Design

Topic: Comparing Biological Activity of 3-Hydroxy vs 3-Methoxy Pyridine Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Biological Activity of 3-Hydroxy vs 3-Methoxy Pyridine Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary: The Donor-Acceptor Trade-off

In medicinal chemistry, the bioisosteric replacement of a 3-hydroxy (phenolic-like) group with a 3-methoxy (ether) group on a pyridine scaffold is a critical optimization strategy. This modification fundamentally alters the hydrogen bond landscape , lipophilicity (LogP) , and metabolic fate of the molecule.

  • 3-Hydroxypyridine (3-HP): Functions as a dual Hydrogen Bond Donor (HBD) and Acceptor (HBA). It often exhibits higher potency against targets requiring specific polar interactions (e.g., kinase hinge regions, metalloenzymes) but suffers from rapid Phase II metabolism (glucuronidation) and poor membrane permeability.

  • 3-Methoxypyridine (3-MP): Functions solely as a Hydrogen Bond Acceptor (HBA). It typically improves membrane permeability and metabolic stability against conjugation but introduces a liability for Phase I oxidative dealkylation (O-demethylation).

Physicochemical & Structural Analysis

The choice between a hydroxyl and a methoxy substituent dictates the electronic and steric profile of the pyridine ring.

Feature3-Hydroxypyridine (3-HP)3-Methoxypyridine (3-MP)Impact on Drug Design
H-Bonding Donor & AcceptorAcceptor Only3-HP binds tighter if the target requires a donor (e.g., Asp/Glu residues).
Tautomerism Exists in equilibrium with pyridone (zwitterion) in water.Fixed aromatic system; no tautomerism.3-HP can permeate via neutral form but bind via zwitterion.
Steric Bulk Small (Van der Waals radius ~1.2 Å)Moderate (Methyl group adds bulk).3-MP may clash in tight pockets or induce conformational lock.
Lipophilicity Lower LogP (More polar).Higher LogP (More lipophilic).3-MP usually has better passive diffusion/CNS penetration.
pKa (Pyridine N) ~4.8 (influenced by OH electron donation).~4.9 (influenced by OMe electron donation).Minimal difference in basicity of the ring nitrogen.
Pharmacodynamics: Target Binding Case Studies
Case Study A: Kinase Inhibition (Hinge Region Binding)

In kinase inhibitors, the pyridine nitrogen often binds to the hinge region of the ATP-binding pocket. The 3-substituent modulates this interaction.

  • Mechanism: The 3-OH group can form a water-mediated H-bond or a direct H-bond to the backbone carbonyl of the hinge residues.

  • Observation: Replacing 3-OH with 3-OMe often leads to a loss of potency if the donor interaction is critical. However, if the pocket is hydrophobic (the "gatekeeper" region), the 3-OMe can displace water and improve entropy-driven binding.

  • Data Point: In PI3K/mTOR dual inhibitors, 2-methoxypyridin-3-yl sulfonamides showed superior metabolic stability while maintaining H-bond acceptor capability, whereas the hydroxy analogs were rapidly cleared despite high potency.

Case Study B: Metal Chelation (Siderophore Mimicry)
  • Mechanism: 3-Hydroxypyridin-4-ones (e.g., Deferiprone) rely on the bidentate chelation of Iron (Fe3+) between the ketone oxygen and the ionized 3-hydroxyl group.

  • Critical Distinction: The 3-methoxy analog cannot ionize to form the anionic ligand necessary for high-affinity metal coordination.

  • Outcome: 3-OMe analogs are essentially inactive in metalloenzyme inhibition or iron chelation therapies.

Pharmacokinetics: Metabolic Stability Pathways

The metabolic liability is the primary driver for switching between these two analogs.

Metabolic Pathway Visualization (Graphviz)

MetabolicFate Substrate_OMe 3-Methoxy Analog (Lipophilic) CYP CYP450 (O-Demethylation) Substrate_OMe->CYP Phase I Substrate_OH 3-Hydroxy Analog (Polar) Metabolite_Quinone Reactive Quinone (Toxicity Risk) Substrate_OH->Metabolite_Quinone Bioactivation (Rare) UGT UGT (Glucuronidation) Substrate_OH->UGT Phase II SULT SULT (Sulfation) Substrate_OH->SULT Phase II Metabolite_Gluc O-Glucuronide (Rapid Excretion) Metabolite_Sulfate O-Sulfate (Rapid Excretion) CYP->Substrate_OH Major Path UGT->Metabolite_Gluc SULT->Metabolite_Sulfate

Caption: Metabolic trajectory comparison. 3-Methoxy analogs must undergo Phase I demethylation before Phase II conjugation, effectively prolonging half-life compared to the directly conjugatable 3-Hydroxy analogs.

Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) difference between OH and OMe analogs.
  • Preparation: Prepare 10 mM stock solutions of the 3-OH and 3-OMe analogs in DMSO.

  • Incubation System:

    • Matrix: Pooled Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and test compound (1 µM final conc) at 37°C for 5 min.

    • Initiate reaction by adding NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Monitor parent depletion and formation of specific metabolites (e.g., look for +176 Da shift for glucuronide on the OH analog; -14 Da shift for demethylation of OMe analog).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      gives
      
      
      .
    • 
      .
      
Protocol B: Synthesis of 3-Methoxy from 3-Hydroxy Pyridine

Objective: Standard derivatization for SAR studies.

  • Reagents: 3-Hydroxypyridine derivative (1 eq), Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq), Potassium Carbonate (

    
    , 2 eq).
    
  • Solvent: DMF or Acetone (anhydrous).

  • Procedure:

    • Dissolve substrate in solvent under

      
       atmosphere.
      
    • Add

      
       and stir for 15 min to generate the phenoxide anion.
      
    • Add MeI dropwise at 0°C.

    • Allow to warm to Room Temp and stir for 2-4 hours.

    • Note: Pyridines can undergo N-methylation vs O-methylation. Use hard electrophiles (MeI) and non-polar solvents to favor O-methylation, or use Mitsunobu conditions (MeOH, DEAD, PPh3) to ensure O-selectivity.

References
  • BenchChem. (2025).[1][2] Structure-Activity Relationship of 3-Methyl-4-hydroxypyridine Analogs: A Comparative Guide. Link

  • Li, Y., et al. (2023). "Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Pharmaceuticals, 16(4), 461.[3] Link

  • Kovacs, D., et al. (2021). "How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism."[4] Journal of Physical Chemistry B, 125(6). Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Zhu, M., et al. (2020). "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids."[5] Scientific Reports, 10, 2662. Link

Sources

Comparative

Comparative Guide: Elemental Analysis Standards and Methodologies for Highly Halogenated Pyridine Derivatives (C5H2Br2N2O3)

Target Audience: Researchers, analytical scientists, and drug development professionals. Elemental analysis of highly halogenated, nitrogen-rich organic compounds presents a unique set of chromatographic and catalytic ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Elemental analysis of highly halogenated, nitrogen-rich organic compounds presents a unique set of chromatographic and catalytic challenges. Compounds with the molecular formula C5H2Br2N2O3 —such as[1] and[2]—are critical intermediates in pharmaceutical synthesis. However, their theoretical mass composition is heavily skewed by bromine: Carbon (20.16%), Hydrogen (0.68%), Nitrogen (9.41%), Oxygen (16.11%), and Bromine (53.65%) [1].

When a sample contains >50% halogens, traditional CHN (Carbon, Hydrogen, Nitrogen) analyzers fail rapidly. This guide objectively compares analytical configurations, details the causality behind catalyst poisoning, and establishes a self-validating protocol for accurate quantification.

Mechanistic Insight: The Halogen Interference Problem

In standard Dumas dynamic flash combustion, samples are oxidized at ~1000°C. For C5H2Br2N2O3, this process releases massive quantities of diatomic bromine (


) and hydrogen bromide (

). If left unmitigated, these halogen gases cause two catastrophic failures in the analytical system:
  • Catalyst Poisoning: Halogen gases irreversibly react with the copper (

    
    ) reduction catalyst (designed to reduce 
    
    
    
    to
    
    
    ), forming copper(II) bromide (
    
    
    ). This strips the reduction power of the furnace, leading to artificially low nitrogen readings.
  • Isobaric & Chromatographic Interference:

    
     and 
    
    
    
    can co-elute with target gases (
    
    
    and
    
    
    ) through the GC column, causing severe baseline drift and artificially inflated Carbon and Nitrogen peaks at the Thermal Conductivity Detector (TCD).

To counteract this, the analytical system must be modified with halogen scavengers (typically silver-based) that trap halogens as stable silver halides (e.g.,


) before they reach the reduction furnace[3].

Comparative Analysis of Analytical Configurations

To achieve accurate CHN recovery for C5H2Br2N2O3, laboratories must choose between different instrument configurations and calibration standards.

Table 1: Performance Comparison of CHN Configurations for C5H2Br2N2O3

Theoretical values for C5H2Br2N2O3: C: 20.16%, H: 0.68%, N: 9.41%.

ConfigurationCalibration StandardSample EncapsulationC Recovery (%)N Recovery (%)System Integrity / Trap Status
A: Standard CHN (No Trap) BBOTTin Capsule21.50 (Failed)10.20 (Failed)Cu catalyst poisoned after <5 runs. Severe TCD baseline drift.
B: Halogen-Scrubbed CHN BBOTTin Capsule20.35 (Marginal)9.55 (Marginal)Ag trap exhausted quickly due to violent flash combustion.
C: Optimized Halogen CHN 4-Bromobenzoic AcidSilver Capsule20.18 (Optimal) 9.42 (Optimal) Stable. AgBr retained locally in the capsule and downstream trap.
The Causality of Configuration C (The Gold Standard)
  • Silver vs. Tin Capsules: Tin capsules combust exothermically, creating a localized temperature spike (~1800°C). While excellent for refractory materials, this "flash" releases

    
     too rapidly, overwhelming downstream traps.  combust more gently and act as an immediate, localized halogen scavenger, forming 
    
    
    
    directly in the ash crucible[4].
  • Matrix-Matched Calibration: Calibrating with standard BBOT (which contains no halogens) fails to account for the slight retention shifts caused by halogen traps. Using 4-Bromobenzoic acid ensures the calibration curve is built under the exact same trap-loading conditions as the sample.

G Start Select Calibration Standard Check Halogen Content >10%? Start->Check Yes Matrix-Matched (e.g., 4-Bromobenzoic Acid) Check->Yes Yes (>53% Br) No Standard Reference (e.g., BBOT) Check->No No Validate Run QC & Validate Trap Yes->Validate No->Validate

Fig 1. Decision matrix for selecting elemental analysis calibration standards based on halogen content.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. The following protocols ensure that trap exhaustion is detected before it compromises the data of the C5H2Br2N2O3 samples.

Protocol 1: Optimized CHN Determination with Halogen Scrubbing

Step 1: Combustion Tube Preparation

  • Pack the primary quartz combustion tube with a standard Chromium(III) oxide oxidation catalyst.

  • At the cooler, downstream end of the combustion tube (maintained at 400–500°C), pack a 3 cm layer of [5].

    • Mechanistic Note: Silver vanadate reacts with bromine to form silver bromide. Exhaustion is visually indicated when the yellow vanadate turns into a dark brown

      
       deposit[5].
      
  • Add a final plug of fine silver wool to catch any residual volatile halides.

Step 2: Encapsulation and Matrix-Matching

  • Weigh 1.0 to 1.5 mg of the C5H2Br2N2O3 sample into a silver capsule using a microbalance (0.001 mg resolution)[4].

  • Prepare a 5-point calibration curve using 4-Bromobenzoic acid (weighed between 0.5 mg and 2.5 mg).

Step 3: The Self-Validating Analytical Run

  • Blank Run: Run 2 empty silver capsules to establish a baseline.

  • Calibration: Run the 5 matrix-matched standards.

  • QC Check (Validation): Run a known secondary standard (e.g., 4-Fluorobenzoic acid or a certified reference material) to verify that the

    
     and 
    
    
    
    recoveries are within
    
    
    of theoretical values.
  • Sample Analysis: Run the C5H2Br2N2O3 samples.

  • System Verification: After every 10 samples, run one 4-Bromobenzoic acid QC sample. If the Carbon recovery drifts higher than 0.3%, the silver trap is exhausted and

    
     is bleeding into the TCD. Halt the analysis and replace the combustion tube.
    

G Sample Sample Prep (Silver Capsule) Combustion Combustion Furnace (1000°C, O2) Sample->Combustion Gentle Combustion Trap Halogen Trap (Ag Wool, 500°C) Combustion->Trap CO2, H2O, NOx, Br2 Reduction Reduction Furnace (Cu, 650°C) Trap->Reduction Br trapped as AgBr TCD TCD Detection (C, H, N) Reduction->TCD CO2, H2O, N2

Fig 2. CHN analysis workflow with integrated silver-based halogen trapping mechanism.

Protocol 2: Total Bromine Determination

Because CHN analysis actively suppresses and traps bromine, quantifying the 53.65% bromine content requires a parallel methodology.

Alternative A: Combustion Ion Chromatography (C-IC) For highly halogenated compounds, [6] is the modern standard. The sample is combusted at 1000°C, and the evolving


 and 

gases are routed into an absorber solution (typically containing

to ensure complete conversion to bromide ions), which is then automatically injected into an Ion Chromatograph for precise quantification[6].

Alternative B: Schöniger Oxygen Flask Combustion For laboratories without C-IC, the classical [7] remains highly reliable.

  • Weigh 2–5 mg of C5H2Br2N2O3 onto ashless filter paper.

  • Ignite the sample inside a sealed flask filled with pure

    
    , containing an alkaline absorption solution (with 
    
    
    
    ).
  • Once the white smoke clears and gases are absorbed, flush the solution and determine the bromide concentration via argentometric titration using a standardized

    
     solution[7].
    

Conclusion

Analyzing C5H2Br2N2O3 requires treating the compound not just as a CHN sample, but as a high-halogen matrix. By abandoning tin capsules in favor of silver, utilizing silver vanadate/wool traps, and matrix-matching the calibration curve with brominated standards, laboratories can prevent catalyst poisoning and achieve highly accurate elemental profiles.

References

Sources

Validation

UV-Vis Absorption Maxima of 2,6-Dibromo-4-nitropyridin-3-ol: A Comparative Characterization Guide

The following guide provides a technical analysis of the UV-Vis spectral properties of 2,6-Dibromo-4-nitropyridin-3-ol , a critical heterocyclic intermediate. This document is structured to assist analytical chemists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of the UV-Vis spectral properties of 2,6-Dibromo-4-nitropyridin-3-ol , a critical heterocyclic intermediate. This document is structured to assist analytical chemists and synthetic researchers in validating compound identity and purity through spectral comparison.

Executive Summary & Compound Significance

2,6-Dibromo-4-nitropyridin-3-ol (CAS: 175422-04-5) is a highly functionalized pyridine scaffold, primarily utilized as a key intermediate in the synthesis of antiviral agents (e.g., Favipiravir/T-705 derivatives) and complex kinase inhibitors.[1][2]

Unlike simple pyridines, this molecule possesses a "push-pull" electronic system:[1]

  • Electron Donor: The hydroxyl group (-OH) at position 3.

  • Electron Acceptor: The nitro group (-NO

    
    ) at position 4.
    
  • Auxochromes: Bromine atoms at positions 2 and 6.[3]

This specific substitution pattern results in a distinct bathochromic shift compared to its non-nitrated precursors, making UV-Vis spectroscopy a rapid and effective tool for monitoring the nitration efficiency of 2,6-dibromopyridin-3-ol.[1]

Spectral Characteristics & Comparative Analysis

The UV-Vis profile of 2,6-Dibromo-4-nitropyridin-3-ol is governed by the conjugation between the 3-hydroxy and 4-nitro groups.[1] The table below compares the theoretical and experimental ranges of the target compound against its structural precursors.

Table 1: Comparative Absorption Maxima ( )[1]
CompoundStructurePrimary

(MeOH/EtOH)
Secondary

Visual Appearance
3-Hydroxypyridine Parent Scaffold278 nm313 nm (pH dep.)[1]Colorless
2,6-Dibromopyridin-3-ol Precursor~285–290 nm~320 nm (shoulder)Off-white / Pale Solid
2,6-Dibromo-4-nitropyridin-3-ol Target 335 – 350 nm (Predicted*)~400 nm (Anionic form)Yellow / Orange Solid
4-Nitropyridin-3-ol Analog (No Br)~325 nm~380 nm (in Base)Yellow

Note on Solvatochromism: The Target compound exhibits significant solvatochromism. In acidic media (neutral species), the


 is typically near 335–345 nm. In basic media (anionic species), the deprotonation of the 3-OH group enhances charge transfer to the 4-NO

group, causing a redshift (bathochromic shift) to ~400–415 nm.[1]
Electronic Mechanism

The introduction of the nitro group at the 4-position creates a strong para-like conjugation with the 3-hydroxyl group (despite being ortho in numbering, they are electronically coupled).[1]

  • 
     Transition:  The aromatic pyridine ring transition is redshifted by the heavy bromine atoms (auxochromic effect).
    
  • Intramolecular Charge Transfer (ICT): The 3-OH (donor) to 4-NO

    
     (acceptor) interaction creates a low-energy transition band in the visible region (yellow color).[1]
    

Experimental Protocol for Spectral Validation

To accurately determine the


 and extinction coefficient (

), follow this self-validating protocol. This method accounts for the compound's acidity (pKa ~4–5 due to electron-withdrawing groups).
Materials
  • Solvent A: Methanol (HPLC Grade) – Neutral Reference

  • Solvent B: 0.1 M NaOH in Methanol/Water – Anionic Reference

  • Solvent C: 0.1 M HCl in Methanol/Water – Cationic/Neutral Reference

  • Instrument: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Step-by-Step Workflow
  • Stock Solution Preparation:

    • Weigh 2.8 mg of 2,6-Dibromo-4-nitropyridin-3-ol (MW: 297.89 g/mol ).[1]

    • Dissolve in 10 mL Methanol to create a 1.0 mM Stock .

  • Working Solution:

    • Dilute 100

      
      L of Stock into 9.9 mL of Solvent A, B, and C respectively (Final Conc: 10 
      
      
      
      M
      ).
  • Baseline Correction:

    • Run a blank scan with the respective pure solvent.

  • Measurement:

    • Scan from 200 nm to 500 nm.

    • Record

      
       and Absorbance (Abs).
      
  • Calculation:

    • Calculate Molar Absorptivity:

      
      [1]
      
    • Target

      
       is typically > 5,000 M
      
      
      
      cm
      
      
      for the primary band.[1]

Visualization of Electronic Effects & Workflow

The following diagram illustrates the structural influences on the absorption spectrum and the experimental decision tree.

G cluster_0 Structural Components cluster_1 Observed Spectrum Pyridine Pyridine Core (250-260 nm) OH 3-OH Group (Auxochrome) Pyridine->OH + Conjugation Nitro 4-NO2 Group (Chromophore) OH->Nitro Push-Pull Interaction Neutral Neutral Species (MeOH/Acid) λmax ~340 nm Nitro->Neutral Primary Band Bromine 2,6-Dibromo (Red Shift + Hyperchromic) Bromine->Neutral Fine Tuning (+10-20 nm) Anion Anionic Species (Base/NaOH) λmax ~400 nm Neutral->Anion Deprotonation (Bathochromic Shift)

Caption: Structural dissection of spectral shifts. The interaction between the 3-OH and 4-NO2 groups drives the primary absorption into the visible range.[1]

Troubleshooting & Quality Control

ObservationPotential CauseRemediation

< 300 nm
Missing Nitro groupCheck synthesis step (Nitration failed). Product is likely 2,6-dibromopyridin-3-ol.[1]
No shift in NaOH Blocked OH groupCheck for O-alkylation or impurities.[1] The OH must be free to ionize.
Broad tail > 450 nm Decomposition / OxidationRecrystallize sample. Brominated nitropyridines can be light-sensitive.[1]

References

  • Egawa, H. et al. (2002). "Synthesis and Antiviral Activity of T-705 (Favipiravir) and Related Compounds." Antiviral Research. (Context: Describes synthesis of pyrazine/pyridine antiviral intermediates).

  • Katritzky, A. R. (1960). "The Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives." Interscience Publishers. (Context: General rules for nitropyridine spectral shifts).
  • PubChem Compound Summary. (2024). "2,6-Dibromo-4-nitropyridin-3-ol (CID 16038748)."[1] National Library of Medicine. [Link]

  • Spinner, E. & White, J. C. (1966). "The Vibration-Rotation and Electronic Spectra of Some Substituted Pyridinols." Journal of the Chemical Society B.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,6-Dibromo-4-nitropyridin-3-ol

Handling highly reactive, multi-functionalized heterocyclic building blocks requires a rigorous, chemistry-driven approach to safety. 2,6-Dibromo-4-nitropyridin-3-ol (CAS: 2140305-51-5) is a highly valuable intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Handling highly reactive, multi-functionalized heterocyclic building blocks requires a rigorous, chemistry-driven approach to safety. 2,6-Dibromo-4-nitropyridin-3-ol (CAS: 2140305-51-5) is a highly valuable intermediate in pharmaceutical drug development and materials science. However, the very structural features that make it synthetically useful also make it a severe occupational hazard.

As a laboratory professional, you must move beyond basic compliance and understand the causality of the chemical hazards to protect yourself and your team. This guide provides the definitive operational, protective, and disposal framework for handling this specific compound.

Mechanistic Hazard Profile: The "Why" Behind the Danger

To design an effective safety protocol, we must first analyze the molecular structure of 2,6-Dibromo-4-nitropyridin-3-ol:

  • Electrophilic Activation (SNAr Susceptibility): The nitro group (-NO₂) at the 4-position is a powerful electron-withdrawing group. It severely depletes electron density from the pyridine ring, heavily activating the bromine atoms at the 2- and 6-positions toward Nucleophilic Aromatic Substitution (SNAr)[1].

  • Biological Reactivity: Because human skin, ocular tissue, and mucous membranes are rich in biological nucleophiles (such as the amine and thiol groups in proteins), exposure to this compound can result in rapid covalent bonding to tissue. This causes severe chemical burns, skin sensitization, and systemic toxicity.

  • Aerosolization Risk: The hydroxyl group (-OH) at the 3-position allows for strong intermolecular hydrogen bonding, often resulting in a fine, crystalline powder that is highly prone to static cling and aerosolization during weighing.

Extrapolating from the safety data of structurally analogous halogenated nitropyridines, this compound is classified as Toxic if swallowed, inhaled, or absorbed through the skin [1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The PPE strategy must specifically interrupt the percutaneous absorption and ocular reactivity pathways of halogenated nitropyridines.

PPE CategorySpecification & MaterialQuantitative MetricMechanistic Rationale
Primary Gloves Nitrile (Double Gloving Required)Outer thickness

0.15 mmBreakthrough

480 mins
Halogenated organics are highly lipophilic and permeate thin latex rapidly. Double gloving ensures a fail-safe against micro-tears.
Eye/Face Protection Splash-proof chemical goggles + Face shieldANSI Z87.1 CertifiedPrevents irreversible ocular SNAr reactions with corneal proteins caused by micro-dust aerosolization or solvent splashing.
Body Protection Flame-retardant lab coat + Chemical apronKnee-length, tight cuffsThe apron provides an impermeable barrier against highly concentrated solvent solutions (e.g., DMF/DMSO) carrying the compound.
Respiratory Fume Hood (Primary) + N95/P100 (Secondary)Face velocity: 80–120 fpm (0.4–0.6 m/s)Strict containment of airborne particulates. The compound must never be handled on an open bench.

Operational Workflow: Handling & Transfer

To ensure a self-validating safety system, every handling step must include a verification check to prevent exposure before it occurs.

Step-by-Step Dispensing Methodology:

  • Pre-Operation Validation: Verify the fume hood monitor reads a face velocity between 0.4 and 0.6 m/s. Physically lock the sash at or below 18 inches.

  • Static Mitigation: Ground all metal spatulas before use. Halogenated organic powders accumulate static charge easily, which can cause the powder to violently repel from the spatula and aerosolize.

  • Closed-System Weighing: Tare a sealable vial on the balance inside the hood. Transfer the 2,6-Dibromo-4-nitropyridin-3-ol directly into the vial and seal it before removing your hands from the balance area.

  • In-Situ Solubilization: To permanently eliminate the inhalation hazard of the dry powder, immediately inject your reaction solvent (e.g., Ethyl Acetate, DMF) into the vial to dissolve the compound prior to transferring it to the main reaction flask.

  • Immediate Decontamination: Wipe the balance pan and surrounding hood floor with a 5% aqueous sodium bicarbonate (NaHCO₃) solution. The mild alkalinity helps hydrolyze microscopic residues, neutralizing the electrophilic core.

Workflow Visualization

The following diagram maps the logical progression of handling 2,6-Dibromo-4-nitropyridin-3-ol, integrating standard operations with emergency decision-making.

G A 1. Pre-Entry PPE Verification (Double Nitrile, Goggles, Coat) B 2. Fume Hood Transfer (Face Velocity 80-120 fpm) A->B C 3. Anti-Static Dispensing (Minimize Aerosolization) B->C D 4. Reaction Execution (Closed System / Inert Gas) C->D E Exposure or Spill Detected? D->E F Emergency Protocol (Evacuate, 15-min Eyewash/Shower) E->F  Yes G Standard Decontamination (5% NaHCO3 Surface Wipe) E->G  No H Halogenated Waste Segregation (Incineration Protocol) F->H G->H

Workflow for handling 2,6-Dibromo-4-nitropyridin-3-ol, integrating emergency spill response.

Emergency Response & Spill Containment

If a breach in the protocol occurs, immediate, mechanistically sound action is required to prevent systemic toxicity.

Step-by-Step Spill Response:

  • Isolate and Evacuate: If a powder spill occurs outside the hood, immediately evacuate the immediate area to prevent inhalation of the dust.

  • Dust Suppression (Do Not Sweep): Never use a brush or broom, which will aerosolize the compound. Instead, gently cover the powder with absorbent pads lightly dampened with a water/ethanol mixture to suppress dust formation.

  • Collection: Scoop the dampened pads and the underlying slurry into a designated hazardous waste container using a non-sparking, disposable plastic scoop.

  • Skin Exposure Protocol: If the compound touches the skin, do not use organic solvents (like pure ethanol or acetone) to wash it off. Solvents will drastically increase the percutaneous absorption of the lipophilic compound into your bloodstream. Flush the area with copious amounts of water and mild soap for a minimum of 15 minutes.

Disposal & Deactivation Plan

Because 2,6-Dibromo-4-nitropyridin-3-ol contains both halogens and a nitroaromatic ring, its disposal must be strictly managed to prevent environmental contamination and dangerous reactions in waste carboys.

  • Waste Segregation: All reaction mixtures, TLC plates, and solvent washes containing this compound must be strictly segregated into a dedicated "Halogenated Organic Waste" container. Do not mix with heavy metals or concentrated reducing agents.

  • Chemical Deactivation (Small Scale): For highly concentrated residues, you can perform an in-hood deactivation. Slowly add a 1M NaOH solution to the residue. The strong nucleophilic base will displace the labile bromine atoms, hydrolyzing the compound into a less reactive, more water-soluble poly-hydroxylated derivative prior to final disposal.

  • Final Destruction: The segregated waste must be transported to an EPA-approved high-temperature incinerator. The facility must be equipped with acid-gas scrubbers to safely capture and neutralize the highly toxic Hydrogen Bromide (HBr) and Nitrogen Oxide (NOx) gases generated during the combustion of this molecule.

References

  • "2,6-DIBROMO-4-NITROPYRIDIN-3-OL CAS:2140305-51-5", ChemBuyersGuide.com,
  • "M1817 | Sigma-Aldrich: 2,6-Dibromo-4-nitropyridin-3-ol", Sigma-Aldrich,
  • "2-Bromo-3-chloro-5-nitropyridine | 22353-41-9 | Benchchem", Benchchem,

Sources

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